Product packaging for Lactotransferrin-H(Cat. No.:)

Lactotransferrin-H

Cat. No.: B1576256
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Lactotransferrin-H Research and Discovery Milestones

The scientific journey of Lactotransferrin began with early observations of a red, iron-containing protein in bovine milk in 1939 by Sorensen and Sorensen. mdpi.comcdnsciencepub.commdpi.com However, due to challenges in extraction and purification, detailed characterization did not occur until the 1960s. mdpi.com It was in 1960 that three independent laboratories isolated and began to describe the protein, noting its identity as the main iron-binding protein in human milk. researchgate.net The name "lactoferrin" was formally adopted in 1961 to reflect its presence in milk and its structural similarity to serum transferrin, though the term "lactotransferrin" was also used in early publications. wikipedia.orgmdpi.com

Subsequent decades saw rapid progress in understanding its structure and function. A significant milestone was the discovery of its high concentration in the secondary granules of neutrophils in 1969, establishing it as a crucial element of the immune response beyond mucosal secretions. researchgate.netcdnsciencepub.com The complete amino acid sequence of human lactotransferrin was determined in 1984, providing a detailed blueprint of its structure. researchgate.netresearchgate.net Further research led to the identification of lactoferricin (B1576259), a potent antimicrobial peptide derived from the N-lobe of lactoferrin, in 1992. cdnsciencepub.com The advent of genetic engineering marked another key moment, with the first successful expression of recombinant human lactotransferrin in plant cells reported in 1994, opening avenues for large-scale production. frontiersin.org

Table 1: Key Milestones in Lactotransferrin Research

Year Discovery Milestone Significance References
1939 First reported observation of an iron-containing red protein in bovine milk. Initial identification of the protein that would become known as lactoferrin. researchgate.netmdpi.comcdnsciencepub.commdpi.com
1960 Detailed characterization of its molecular weight, isoelectric point, and iron-binding capacity. Established it as the primary iron-binding protein in human milk. researchgate.netwikipedia.orgmdpi.com
1961 Officially named "lactoferrin" (or lactotransferrin). Formal recognition and classification within the transferrin family. wikipedia.orgmdpi.com
1969 Found to be abundant in the secondary granules of neutrophils. Revealed its role as a key component of the phagocytic immune response. cdnsciencepub.com
1984 The complete amino acid sequence of human lactotransferrin was determined. Provided the basis for detailed structural and functional studies. researchgate.netresearchgate.net
1992 Discovery of the antimicrobial peptide "lactoferricin" derived from lactoferrin. Identified a key component responsible for potent antimicrobial activity. cdnsciencepub.com

Contemporary Paradigms of this compound Significance in Biological Systems

Contemporary research views this compound as a pleiotropic molecule with a wide array of biological functions that extend far beyond simple iron transport. Its significance is primarily rooted in its contribution to the innate host defense system. wikipedia.org The functions of this compound are diverse and can be broadly categorized as antimicrobial, immunomodulatory, anti-inflammatory, and antioxidant activities. frontiersin.orgnih.gov

The antimicrobial properties are the most extensively studied. This compound exerts a bacteriostatic effect by sequestering free iron from the environment, thereby depriving pathogenic bacteria of an essential nutrient for growth, a concept known as nutritional immunity. wikipedia.orgplos.org Furthermore, it possesses direct bactericidal activity by binding to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, which increases membrane permeability and leads to cell lysis. wikipedia.orgcambridge.org Its antiviral activity is often mediated by its ability to bind to host cell surface molecules, such as heparan sulfate (B86663) proteoglycans, thereby preventing viruses from entering and infecting the cells. wikipedia.orgnih.gov

Beyond direct antimicrobial action, this compound is a significant modulator of the immune system. It can influence the proliferation, differentiation, and activation of immune cells. ffhdj.com It plays a crucial role in regulating inflammation by modulating the production of both pro-inflammatory and anti-inflammatory cytokines. dovepress.comacs.org For instance, it can bind to bacterial endotoxins like LPS, preventing them from triggering a massive inflammatory response. dovepress.com Its antioxidant function is linked to its iron-binding ability, which prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction, thus protecting cells from oxidative damage. frontiersin.orgnih.gov

Table 2: Summary of Major Biological Functions of this compound

Biological Function Mechanism of Action References
Antibacterial Sequesters essential iron (bacteriostatic); Destabilizes bacterial outer membrane by binding to lipopolysaccharide (bactericidal). wikipedia.orgdovepress.com
Antiviral Blocks viral entry into host cells by binding to cell surface receptors like heparan sulfate proteoglycans. wikipedia.orgnih.gov
Antifungal/Antiparasitic Iron deprivation and direct interaction with microbial cell membranes. researchgate.netwikipedia.org
Immunomodulatory Regulates immune cell proliferation and differentiation; Modulates cytokine production. ffhdj.comfrontiersin.org
Anti-inflammatory Binds to microbial components like LPS to prevent inflammatory signaling; Modulates cytokine release. nih.govdovepress.com
Antioxidant Binds free iron, preventing the generation of reactive oxygen species via the Fenton reaction. frontiersin.orgmdpi.com
Iron Homeostasis Binds and transports iron, contributing to the regulation of systemic and mucosal iron levels. researchgate.netnih.gov

| Anticancer | Proposed mechanisms include immunomodulation, induction of apoptosis, and inhibition of angiogenesis. | wikipedia.orgmdpi.com |

Hierarchical Organization of this compound Research Domains

The study of this compound is a multidisciplinary field that can be organized into several hierarchical domains, ranging from fundamental biochemistry to applied clinical research. This structure reflects the multifaceted nature of the protein and the broad interest it has garnered across various scientific disciplines.

At the most fundamental level is Structural and Biochemical Research . This domain focuses on the molecule itself, investigating its three-dimensional structure through techniques like X-ray crystallography. researchgate.net It includes the study of its two lobes (N- and C-lobes) and their respective domains (N1, N2, C1, C2), the dynamics of iron binding and release, the role of glycosylation, and its interaction with other molecules and ions. researchgate.netcambridge.orgacs.orgresearchgate.net

Building upon this is the domain of Cellular and Molecular Biology . Researchers in this area explore the mechanisms through which this compound exerts its biological effects. This includes identifying and characterizing cellular receptors for lactoferrin, elucidating the signaling pathways it modulates, studying the regulation of the lactotransferrin gene (LTF), and investigating its role in processes like cell proliferation and differentiation. researchgate.netcdnsciencepub.complos.orgosf.io

The third level, Physiological and Pathophysiological Research , examines the role of this compound within a whole-organism context. This research domain investigates its function in the innate immune system, its contribution to iron metabolism and host defense against pathogens, and its involvement in the pathophysiology of various conditions, including infections, inflammatory disorders, and cancer. researchgate.netnih.govdovepress.com

Finally, at the highest level is Translational and Applied Research . This domain aims to harness the therapeutic and health-promoting properties of lactotransferrin. It encompasses the development of recombinant lactoferrin production systems in transgenic plants or fungi, its application in food and nutrition (e.g., as a supplement in infant formula), and clinical studies exploring its potential as a therapeutic agent for a variety of human diseases. nih.govfrontiersin.orgmdpi.comresearchgate.net

Properties

bioactivity

Antibacterial, Antifungal

sequence

FQWQRNMRKVRGPPVS

Origin of Product

United States

Molecular and Structural Biology of Lactotransferrin H

Advanced Structural Characterization of Lactotransferrin-H

The detailed elucidation of the three-dimensional structure of this compound has been pivotal in understanding its function. Through a combination of crystallographic and spectroscopic techniques, a comprehensive picture of its molecular architecture, flexibility, and post-translational modifications has emerged.

Three-Dimensional Architecture and Domain Organization (e.g., N-lobe, C-lobe, hinge region)

Human lactotransferrin is a single polypeptide chain of approximately 691 amino acids, with a molecular mass of about 80 kDa. eurekaselect.comcambridge.orgrcsb.org The molecule is folded into two homologous globular lobes, designated as the N-lobe (residues 1-333) and the C-lobe (residues 345-691). mdpi.commdpi.com These two lobes are connected by a short α-helical segment of about 10 amino acids (residues 334-344), which acts as a flexible hinge. mdpi.comcaldic.com

Each lobe is further subdivided into two domains, N1 and N2 for the N-lobe, and C1 and C2 for the C-lobe. cambridge.orgmdpi.com The N1 domain consists of amino acid sequences 1-90 and 251-333, while the N2 domain comprises residues 91-250. Similarly, the C1 domain is formed by residues 345-431 and 593-689, and the C2 domain by residues 432-592. mdpi.com The iron-binding site is located within a deep cleft between the two domains of each lobe. cambridge.orgnih.gov This bilobal structure, with its distinct domains and flexible hinge region, is fundamental to the protein's ability to bind and release iron through significant conformational changes. mdpi.comresearchgate.net

Structural ComponentAmino Acid Residues (Human Lactotransferrin)Key Features
N-lobe1-333Contains one iron-binding site; involved in antimicrobial activities. eurekaselect.commdpi.com
- N1 Domain1-90 & 251-333Forms part of the iron-binding cleft in the N-lobe. mdpi.com
- N2 Domain91-250Forms the other part of the iron-binding cleft in the N-lobe. mdpi.com
C-lobe345-691Contains one iron-binding site; has a higher affinity for iron under physiological conditions. mdpi.commdpi.com
- C1 Domain345-431 & 593-689Forms part of the iron-binding cleft in the C-lobe. mdpi.com
- C2 Domain432-592Forms the other part of the iron-binding cleft in the C-lobe. mdpi.com
Hinge Region334-344A 3-turn α-helix connecting the N- and C-lobes, allowing for flexibility. mdpi.comcaldic.com

Crystallographic Analyses and Conformational Dynamics of this compound

X-ray crystallography has been instrumental in revealing the atomic details of this compound in its various states. The structure of human lactoferrin has been resolved to high resolutions, providing a precise understanding of its architecture. rcsb.orgcdnsciencepub.com Crystallographic studies have shown that the iron-saturated form (holo-lactoferrin) adopts a "closed" conformation, where the domains within each lobe are brought closer together to secure the iron ion. researchgate.netscielo.br In contrast, the iron-free form (apo-lactoferrin) can exist in an "open" conformation, particularly in the N-lobe, where the domains are further apart. mdpi.comresearchgate.net This conformational change is a critical aspect of its iron-binding and release mechanism. idsi.md

The flexibility of the molecule, particularly the hinge-bending motion between the domains, is a key feature of its conformational dynamics. rcsb.orgscispace.com While it was initially thought that thermal fluctuations would cause the cleft to close for iron binding, studies using small-angle neutron scattering and neutron spin echo spectroscopy suggest that the binding mechanism is more complex. nih.gov It is now believed that the initial weak binding of an iron ion in the cleft may destabilize the hinge region, leading to larger fluctuations that facilitate the closing of the cleft and the final stable binding of the iron ion. nih.gov

Crystallographic data for different forms of human lactotransferrin are available in the Protein Data Bank (PDB). For instance, the structure of diferric human lactoferrin has been refined at a 2.2 Å resolution (PDB entry: 1LFG). rcsb.org Studies on deglycosylated apo-lactoferrin have also yielded crystals suitable for high-resolution X-ray analysis, providing further insights into the protein's structure without the influence of carbohydrate moieties. nih.gov

Spectroscopic Investigations of this compound

Various spectroscopic techniques have been employed to study the structure and function of this compound, complementing the data obtained from crystallography.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to investigate the secondary structure of lactotransferrin and its stability under different conditions of pH and temperature. mdpi.com Studies have shown that human lactoferrin possesses a predominantly α-helical structure, with characteristic minima at 208 nm and 220 nm. mdpi.com Changes in pH can lead to a decrease in the molar residue ellipticity (MRE) values, indicating a denaturation process. mdpi.com

Fluorescence Spectroscopy: The intrinsic fluorescence of lactotransferrin, primarily due to its tryptophan residues, is quenched upon the binding of metal ions such as Fe(III) and Cu(II). nih.govnih.gov This quenching effect provides a means to study metal-protein interactions.

Resonance Raman Spectroscopy: This technique has been used to probe the metal-binding sites of lactotransferrin. Laser excitation of metal-substituted lactoferrins produces characteristic spectral bands that are indicative of tyrosinate coordination to the metal ions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR studies have been crucial in distinguishing the two metal-binding sites within the lactotransferrin molecule. nih.gov It has been shown that only one of the two sites in lactoferrin allows for the displacement of Cr(III) by Fe(III). nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR has been utilized to highlight structural differences between human lactotransferrin and other transferrins, such as serum transferrin. ichem.md Specific absorption bands in the FTIR spectrum can be attributed to the vibrations of particular amino acid side chains, such as tryptophan, which are linked to the protein's biological activity. ichem.md

Structural Heterogeneity and Glycosylation Patterns of this compound

This compound exhibits structural heterogeneity, primarily due to its glycosylation. Glycosylation is a post-translational modification where carbohydrate chains (glycans) are attached to the protein. eurekaselect.comcdnsciencepub.com This modification can influence the protein's structure, stability, and biological functions. mdpi.com

Human lactotransferrin has three potential N-glycosylation sites at asparagine (Asn) residues 138, 479, and 624. mdpi.comnih.gov However, typically only the sites at Asn138 and Asn479 are glycosylated, while the site at Asn624 is mostly unglycosylated. mdpi.comoup.com The glycans attached to human lactotransferrin are of the complex N-glycan type. cdnsciencepub.com The N-glycans at Asn138 are generally more branched and complex compared to those at Asn479, which are typically biantennary and may be partially fucosylated and sialylated. cdnsciencepub.com

The glycosylation pattern can vary, contributing to the heterogeneity of lactoferrin molecules. mdpi.comnih.gov This heterogeneity is believed to be a factor in the varied biological properties observed for lactoferrin. nih.govresearchgate.net For instance, different glycan structures can impact immunogenicity and allergenic potential. oup.com

Glycosylation Site (Human Lactotransferrin)Glycosylation StatusTypical Glycan Structures
Asn138Commonly glycosylated nih.govMore branched, complex N-glycans, fucosylated. cdnsciencepub.com
Asn479Commonly glycosylated, but only in about 5% of mature proteins in body fluids. mdpi.comnih.govBiantennary, partially fucosylated and sialylated N-glycans. cdnsciencepub.com
Asn624Mostly unglycosylated. mdpi.comoup.comN/A

Protein-Ligand Interaction Dynamics of this compound

The primary and most studied function of lactotransferrin is its ability to bind and transport iron. This interaction is highly specific and is influenced by the protein's redox state and the surrounding environment.

Iron-Binding Characteristics and Redox State Influence on this compound Structure

This compound binds ferric iron (Fe³⁺) with extremely high affinity, with an association constant of approximately 10²⁰ M⁻¹. cambridge.orgmdpi.com This affinity is about 260 times higher than that of serum transferrin. cambridge.org Each lobe of lactotransferrin can reversibly bind one Fe³⁺ ion, and this binding occurs in synergistic cooperation with a carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) anion. eurekaselect.comcambridge.org

The iron-binding site in each lobe is formed by four conserved amino acid residues: two tyrosine residues, one aspartic acid, and one histidine. mdpi.commdpi.com In the N-lobe, these are Asp60, Tyr92, Tyr192, and His253, while in the C-lobe, they are Asp395, Tyr433, Tyr526, and His595. mdpi.comcaldic.com The carbonate anion completes the coordination of the iron ion. mdpi.com

The binding and release of iron are intrinsically linked to significant conformational changes in the protein. mdpi.comnih.gov As previously mentioned, the binding of iron induces a "closed" conformation, making the structure more compact. scielo.br The release of iron, which typically occurs at a lower pH, is associated with the transition to an "open" conformation. scielo.brresearchgate.net The C-lobe generally exhibits a higher intrinsic affinity for ferric ions under physiological conditions. mdpi.com Lactoferrin can retain iron at pH values as low as 3.0, whereas serum transferrin begins to release iron at a pH of about 5.5. mdpi.com

The redox state of the iron is crucial. Lactotransferrin specifically binds Fe³⁺. The release of iron can be facilitated by the reduction of Fe³⁺ to ferrous iron (Fe²⁺), in addition to a decrease in pH. scielo.br Furthermore, the binding of other metal ions, such as Cu²⁺, can also occur and may induce different conformational changes and spectroscopic properties. cambridge.orgnih.gov

LobeIron-Binding Residues (Human Lactotransferrin)Coordinating Anion
N-lobeAsp60, Tyr92, Tyr192, His253 mdpi.comcaldic.comCarbonate/Bicarbonate cambridge.org
C-lobeAsp395, Tyr433, Tyr526, His595 mdpi.comcaldic.comCarbonate/Bicarbonate cambridge.org

Interactions with Anions and Other Metal Ions

This compound, a member of the transferrin family, is renowned for its ability to bind two Fe(III) ions with high affinity. uniprot.org This binding is a synergistic process, requiring the concurrent binding of an anion, typically bicarbonate (CO3(2-)). pnas.org Each iron atom is coordinated by four protein ligands: two tyrosine residues, one histidine, and one aspartic acid, with the bicarbonate ion also binding to the iron. pnas.org The structure reveals that the anion fits into a pocket between the metal ion and positively charged groups within the protein, including an arginine side chain and the N-terminus of an α-helix. iupac.org This arrangement neutralizes the positive charges, creating a highly anionic site that favors the strong binding of Fe(III). iupac.org

The versatility of this compound extends to its ability to bind other metal ions in place of iron, such as gallium (Ga³⁺), aluminum (Al³⁺), and even larger cations like lanthanides. iupac.org It can also accommodate various anions other than carbonate, particularly those containing a carboxylate group. iupac.org For instance, studies with the oxalate (B1200264) anion (C₂O₄²⁻) have shown that it can replace carbonate, although the coordination with the iron atom may differ between the N- and C-lobes of the protein. massey.ac.nz In the C-lobe, oxalate coordinates symmetrically, while in the N-lobe, the coordination is asymmetric. massey.ac.nz This demonstrates the flexibility of the binding sites to accommodate different anions, a property that influences the protein's interaction with various physiological and non-physiological molecules. Furthermore, this compound can bind copper (Cu(II)) ions at surface-exposed histidyl residues, a process distinct from its iron-binding sites. nih.gov

Binding to Heparin and Other Glycosaminoglycans

This compound exhibits a significant affinity for heparin and other glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663). uniprot.org This interaction is primarily mediated by the highly cationic N-terminal region of the protein. aai.org Specifically, a sequence of four consecutive arginine residues (Arg2, Arg3, Arg4, and Arg5) at the N-terminus plays a decisive role in this binding. portlandpress.com Deletion of these initial amino acids significantly reduces or completely abolishes the protein's ability to bind to heparin. portlandpress.com

The binding to heparin is a charge-charge interaction, which can be inhibited by high salt concentrations. aai.org This interaction is not only structurally significant but also has functional implications. For example, the binding of this compound to heparan sulfate proteoglycans (HSPGs) on cell surfaces is a key mechanism in its antiviral activity, as it can block the attachment of viruses that use HSPGs as co-receptors. tandfonline.com The interaction with heparin has been shown to be equally effective with both pig mucosal heparin and endogenous heparin proteoglycans. researchgate.net

Nucleic Acid Interactions (DNA, RNA) of this compound

A notable property of this compound is its capacity to interact with nucleic acids, including both DNA and RNA. wikipedia.orgmdpi.com The protein shows a preference for binding to double-stranded DNA over single-stranded DNA. wikipedia.org This binding is also mediated by the cationic N-terminal region, specifically the Arg2-Arg5 sequence, similar to its interaction with heparin and LPS. aai.orgportlandpress.com Studies have shown that the binding of this compound to DNA can be abolished by prior treatment of cells with deoxyribonuclease (DNase) but not ribonuclease (RNase). jci.org

The interaction with DNA is not merely a structural association; this compound can also exhibit enzymatic activity towards nucleic acids. It has been reported to possess ribonuclease activity, hydrolyzing RNA. wikipedia.orgmdpi.com Furthermore, when complexed with surface-bound copper ions, this compound can catalyze the hydrolytic degradation of both DNA and RNA. nih.gov This activity is attributed to the production of hydroxyl radicals via a Fenton-type reaction. nih.gov The ability to bind and even hydrolyze nucleic acids points to its potential roles in gene regulation and host defense by degrading foreign nucleic acids. mdpi.com

Lipopolysaccharide (LPS) Binding and Its Structural Implications for this compound

This compound has a well-documented ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net This interaction is of significant biological relevance, as it is central to the protein's antimicrobial and anti-inflammatory properties. avma.org this compound possesses two distinct LPS-binding sites: a high-affinity site (Kd ≈ 3.6 nM) and a low-affinity site (Kd ≈ 390 nM). researchgate.netmdpi.com

The high-affinity binding site is located in the N-terminal lobe of the protein. researchgate.net Key structural elements involved in this interaction include the N-terminal stretch of arginine residues (Arg2-Arg5) and a loop region spanning residues 28-34. portlandpress.comresearchgate.net The importance of the 28-34 loop has been demonstrated through experiments with mutated recombinant this compound, where alterations in this region impair LPS binding. researchgate.net The interaction with LPS is primarily with the lipid A moiety, which is the endotoxic center of the molecule. portlandpress.com By binding to LPS, this compound can neutralize its toxic effects and prevent its interaction with cellular receptors like CD14. aai.org This binding can also lead to the release of LPS from the bacterial membrane, contributing to the bactericidal activity of the protein. uniprot.org

Advanced Analysis of this compound Post-Translational Modifications

N-linked Glycosylation and Its Functional Impact on this compound

This compound is a glycoprotein (B1211001), and its N-linked glycans play a role in its structure and function. wikipedia.org Human this compound has three potential N-glycosylation sites at asparagine (Asn) residues 138, 479, and 624, although the site at Asn479 is glycosylated in only a small fraction of mature proteins. mdpi.com The N-glycans of human this compound are primarily complex-type structures that are highly branched, sialylated, and fucosylated. oup.comcdnsciencepub.com

The glycosylation pattern can influence several properties of the protein. For instance, N-glycans have been shown to enhance iron binding and can affect the protein's anti-adhesive capabilities against bacteria and viruses. mdpi.com The presence of sialic acid in the glycan chains also contributes to molecular recognition and protein stability. mdpi.com Interestingly, while glycosylation can protect some proteins from proteolysis, studies on human this compound have shown that N-linked glycosylation is not essential for its protection against tryptic proteolysis. nih.gov However, the glycosylation pattern of bovine lactoferrin, which differs significantly from the human form, does appear to offer some protection against trypsin. nih.govfrontiersin.org The complexity and heterogeneity of the glycan structures are thought to be relevant to the broad spectrum of biological activities exhibited by this compound. frontiersin.org

Table 1: N-Glycosylation Sites and Glycan Characteristics of Human this compound (hLF) vs. Recombinant Human this compound (rhLF)

Feature Human this compound (hLF) Recombinant Human this compound (rhLF)
Potential N-glycosylation Sites Asn138, Asn479, Asn624 mdpi.com Asn138, Asn479, Asn624
Glycan Types Entirely complex-type structures oup.comcdnsciencepub.com High mannose, hybrid, and complex-type structures oup.com
Sialylation Highly sialylated (predominantly α-2,6-linked Neu5Ac) oup.com Less sialylated, contains both Neu5Ac and small amounts of Neu5Gc oup.com
Fucosylation Highly fucosylated oup.comcdnsciencepub.com Less fucosylated cdnsciencepub.com
Other Features Many contain Lewisx epitopes oup.com Some contain a terminal LacdiNAc sequence oup.com
Glycan Mass Contribution ~5.8% of total mass oup.com ~4.0% of total mass oup.com

SUMOylation and Its Role in this compound Activity and Stability

Recent research has identified that an intracellular isoform of lactoferrin, known as delta-lactoferrin (ΔLf), which acts as a transcription factor, undergoes SUMOylation—a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached. cdnsciencepub.comnih.gov This modification has been shown to be a critical regulator of ΔLf's function and stability. nih.govplos.org

Mutational analyses have identified five lysine (B10760008) residues (K13, K308, K361, K379, and K391) as acceptor sites for SUMO-1. nih.govplos.org SUMOylation appears to negatively regulate the transcriptional activity of ΔLf. nih.govplos.org Specifically, SUMOylation at the key site K308 is involved in repressing its transactivation function. nih.govplos.org

Furthermore, there is a complex interplay between SUMOylation and other post-translational modifications. For instance, acetylation at K13 reduces SUMOylation at the same site and consequently increases ΔLf's transcriptional activity. nih.govplos.org At another site, K379, there is a competition between SUMOylation and ubiquitination. nih.govplos.org SUMOylation at this residue protects ΔLf from proteasomal degradation by competing with ubiquitination, thereby increasing the protein's stability. nih.govplos.orgresearchgate.net Thus, SUMOylation is a multifaceted modification that finely tunes both the activity and the lifespan of the delta-lactoferrin isoform. nih.govresearchgate.net

Table 2: Key Lysine Residues in Delta-Lactoferrin and their Post-Translational Modifications

Lysine Residue Post-Translational Modification(s) Functional Impact
K13 SUMOylation, Acetylation nih.govplos.org Reciprocal regulation; acetylation reduces SUMOylation and increases transcriptional activity. nih.govplos.org
K308 SUMOylation nih.govplos.org Key site for repressing transcriptional activity. nih.govplos.org
K361 SUMOylation nih.govplos.org Contributes to overall SUMOylation.
K379 SUMOylation, Ubiquitination nih.govplos.org Pivotal for stability; SUMOylation competes with ubiquitination, protecting from degradation. nih.govplos.org
K391 SUMOylation nih.govplos.org Contributes to overall SUMOylation.

Ubiquitylation of this compound and Its Regulatory Consequences

Ubiquitylation is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process can signal for protein degradation, alter cellular localization, affect protein activity, and promote or prevent protein interactions.

Recent research has identified that this compound is a target for ubiquitylation. The E3 ubiquitin ligase Parkin has been shown to bind to and ubiquitylate this compound, a process that has implications for iron homeostasis. nih.govnih.gov Mass spectrometry analysis has revealed that ubiquitylation occurs on several lysine (K) residues of this compound, with K182 and K649 being the most frequently modified sites. nih.govbiorxiv.org These sites are located on exposed loops of the protein structure. nih.gov

The functional consequence of Parkin-mediated ubiquitylation appears to be the regulation of intracellular iron levels. nih.govosti.gov Overexpression of this compound mutants where the primary ubiquitylation sites (K182 and K649) are altered leads to an increase in intracellular iron. nih.govacs.org Conversely, the presence of Parkin and subsequent ubiquitylation of this compound leads to a decrease in intracellular iron levels. nih.govbiorxiv.org This suggests that ubiquitylation of this compound by Parkin may interfere with its ability to regulate iron accumulation. nih.gov

For the intracellular isoform, delta-lactoferrin (ΔLf), ubiquitylation is linked to its degradation via the proteasome. plos.orgnih.gov Specifically, polyubiquitination at lysine residues K379 and/or K391, which are located within a PEST sequence (a peptide sequence rich in proline, glutamic acid, serine, and threonine), targets ΔLf for proteasomal degradation. plos.orgnih.gov This process is intricately linked with other post-translational modifications, as discussed below.

Summary of Ubiquitylation Sites and Consequences for this compound and its Isoform
Protein FormUbiquitylation SitesKey EnzymeRegulatory ConsequenceReference
This compoundK182, K649 (primary), and 5 other lysine residuesParkin (E3 Ligase)Modulation of intracellular iron homeostasis. nih.govnih.govbiorxiv.org
Delta-Lactoferrin (ΔLf)K379, K391Not specifiedTargets the protein for proteasomal degradation, controlling its stability and turnover. plos.orgnih.gov

O-GlcNAcylation and Phosphorylation Interplay in this compound Regulation

The regulation of this compound, particularly its intracellular isoform delta-lactoferrin (ΔLf), is a complex process involving a dynamic interplay between O-GlcNAcylation and phosphorylation. plos.org O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues, while phosphorylation is the addition of a phosphate (B84403) group to these same residues. nih.gov These two modifications can compete for the same sites, creating a "switch" that modulates protein function.

For ΔLf, the primary site for this interplay is Serine 10 (Ser10). nih.govuniprot.org The modification at this site has profound and opposing effects on the protein's stability and transcriptional activity. nih.gov

O-GlcNAcylation at Ser10 : This modification negatively regulates the transcriptional activity of ΔLf. nih.govnih.gov It inhibits the ability of ΔLf to bind to DNA. nih.gov However, O-GlcNAcylation at this site protects ΔLf from ubiquitination and subsequent proteasomal degradation, thereby increasing its stability and half-life. plos.orgnih.gov

Phosphorylation at Ser10 : In contrast, phosphorylation at Ser10 enhances the transcriptional activity of ΔLf. nih.govuniprot.org However, this modification promotes the proteasomal degradation of the protein. uniprot.org

This reciprocal regulation at a single amino acid residue allows for precise control over the function of ΔLf. nih.gov When deglycosylated, ΔLf can bind to DNA and initiate transcription at a basal level, a process that is significantly enhanced if Ser10 is phosphorylated. plos.orgnih.gov This suggests that the transcriptional activity and degradation of ΔLf are linked events. nih.gov

Interplay of O-GlcNAcylation and Phosphorylation on Delta-Lactoferrin (ΔLf) at Ser10
ModificationEffect on Transcriptional ActivityEffect on Protein StabilityReference
O-GlcNAcylationDecreases (inhibits DNA binding)Increases (protects from ubiquitination) plos.orgnih.govnih.gov
PhosphorylationIncreasesDecreases (promotes proteasomal degradation) plos.orgnih.govuniprot.org

Other Identified Covalent Modifications of this compound

Beyond ubiquitylation, O-GlcNAcylation, and phosphorylation, this compound undergoes several other covalent modifications that contribute to its structural and functional diversity.

Glycosylation: this compound is a glycoprotein, meaning it is modified with sugar chains (glycans). nih.gov The primary form of glycosylation is N-glycosylation, where complex N-glycans are attached to asparagine (Asn) residues. cdnsciencepub.com Human Lactotransferrin has potential N-glycosylation sites at Asn138, Asn479, and Asn624. mdpi.comresearchgate.net Glycosylation patterns can vary and are crucial for the protein's biological activities, though they have minimal impact on its thermal stability or iron-binding capacity. cdnsciencepub.commdpi.com

SUMOylation: The delta-lactoferrin (ΔLf) isoform is also modified by the attachment of a Small Ubiquitin-like Modifier (SUMO) protein, a process called SUMOylation. plos.orgnih.gov This modification has been found to occur at five lysine residues: K13, K308, K361, K379, and K391. plos.orgnih.gov SUMOylation generally acts as a negative regulator of ΔLf's transcriptional activity. plos.org There is a competitive relationship between SUMOylation and ubiquitination at K379, where SUMOylation protects ΔLf from degradation. plos.orgnih.gov

Acetylation: Acetylation, the addition of an acetyl group, also plays a role in regulating ΔLf. Lysine 13 (K13) has been identified as the main acetylation site. plos.orgnih.gov Interestingly, there is a reciprocal relationship between acetylation and SUMOylation at this site. nih.gov Favoring acetylation at K13 reduces SUMOylation and consequently increases the transcriptional activity of ΔLf. plos.orgnih.gov

Other Modifications: Research has also explored the effects of other covalent modifications, such as amidation and acylation, on the properties of lactoferrin. oup.comresearchgate.net Additionally, covalent modifications with polyphenols have been studied. scielo.brwur.nl

Other Covalent Modifications of this compound and its Isoform
ModificationAffected ResiduesProtein FormKey ConsequencesReference
N-GlycosylationAsn138, Asn479, Asn624This compoundInfluences biological activity and protein interactions. cdnsciencepub.commdpi.comresearchgate.net
SUMOylationK13, K308, K361, K379, K391Delta-Lactoferrin (ΔLf)Represses transcriptional activity; competes with ubiquitination to increase stability. plos.orgnih.gov
AcetylationK13Delta-Lactoferrin (ΔLf)Increases transcriptional activity by reducing SUMOylation at the same site. plos.orgnih.gov

Genetics and Gene Expression Regulation of Lactotransferrin H

Genomic Organization and Evolutionary Conservation of the Lactotransferrin-H Gene

The genomic organization of the this compound (LTF) gene reveals insights into its function and evolutionary history. The gene's structure, its conservation across species, and its inherent variability contribute to its diverse roles.

The human LTF gene is located on chromosome 3 at position 3p21.3. nih.govnih.gov Its structure is characterized by 17 exons separated by introns, with a total gene length of approximately 24.5 to 35 kilobases (kb). nih.govnih.govresearchgate.net This 17-exon structure is a conserved feature observed in other mammalian species, including bovine and murine lactoferrin genes. nih.gov While the number of exons is consistent, the size of the introns can vary significantly between species. nih.gov For instance, a comparison of the human and bovine LTF genes shows that while the intron positions are well-matched, there are minor differences in the length of some exons. nih.gov The exon-intron boundaries in the human LTF gene adhere to the canonical GT/AG splice rule. nih.gov

Table 1: Comparison of this compound Gene Structure Across Species

FeatureHuman (Homo sapiens)Bovine (Bos taurus)Mouse (Mus musculus)
Chromosomal Location 3p21.3 nih.govnih.gov22 ijabbr.com9 ijabbr.com
Gene Size ~24.5 - 35 kb nih.govnih.govresearchgate.net~34.5 kb nih.govNot specified
Number of Exons 17 nih.govresearchgate.net17 wikipedia.orgnih.gov17 nih.gov
Intron Size Variation Varies nih.govVaries significantly from human nih.govNot specified

This table provides a comparative overview of the genomic features of the this compound gene and its orthologs in bovine and murine species.

Phylogenetic analyses demonstrate a high degree of conservation of the lactotransferrin protein among various mammalian species, including humans, mice, cattle, and pigs. researchgate.netnih.gov The amino acid sequences encoded by 15 of the 17 exons are identical across these species, and there are identical codon interruptions at the intron-exon splice junctions in 12 locations. cdnsciencepub.comcdnsciencepub.com This strong conservation suggests a crucial and conserved biological function.

Despite the high homology, there are species-specific differences. The human LTF gene is structurally more closely related to the bovine LTF gene than to the murine one. nih.gov Phylogenetic trees constructed from lactoferrin gene sequences show distinct evolutionary lineages, with primates (human, gorilla, monkey), ruminants (buffalo, cow, goat), and other mammals like dogs and cats forming separate clusters. researchgate.net The evolutionary development of the lactoferrin gene is thought to have occurred through gene duplication from an ancestral transferrin gene, which is supported by the similar exon sizes and their distribution within the protein's domains. wikipedia.orgnih.gov

The human LTF gene exhibits polymorphism, with numerous single nucleotide polymorphisms (SNPs) identified in the promoter region, exons, and introns. nih.govnih.gov These variations can lead to different alleles within the population. Some of these polymorphisms are functional, meaning they can alter the structure and, consequently, the function of the lactoferrin protein. scielo.br

For example, an A/G polymorphism in exon 2 results in a Lysine (B10760008)/Arginine amino acid substitution. scielo.br Another study investigated the Thr29Ala and Arg47Lys polymorphisms. nih.gov The frequencies of these alleles can vary among different ethnic populations. nih.gov Such genetic variations are of interest as they may be associated with susceptibility to certain diseases. scielo.brspandidos-publications.com For instance, specific LTF gene haplotypes have been studied in relation to nasopharyngeal carcinoma. spandidos-publications.com

Table 2: Known Polymorphisms in the Human this compound Gene

PolymorphismLocationConsequenceAssociated Studies
A/G (Lys/Arg)Exon 2 scielo.brAmino acid substitution scielo.brDental caries susceptibility scielo.br
Thr29AlaExon nih.govAmino acid substitutionHIV-1 mother-to-child transmission nih.gov
Arg47LysExon nih.govAmino acid substitutionHIV-1 mother-to-child transmission nih.gov
rs1126477, rs1126478, rs2073495, rs9110Not specifiedHaplotype constructionNasopharyngeal carcinoma spandidos-publications.com
rs2239692Not specifiedGenotype frequency differencesMetabolic health in obesity mdpi.com

This table summarizes some of the identified genetic polymorphisms in the this compound gene and their potential clinical relevance.

Phylogenetic Analysis and Interspecies Homology of this compound

Transcriptional and Post-Transcriptional Regulation of this compound

The expression of the LTF gene is a tightly controlled process, regulated at both the transcriptional and post-transcriptional levels. This regulation is often tissue-specific and influenced by various signaling molecules, including hormones.

The promoter region of the human LTF gene contains several regulatory elements that are crucial for controlling its transcription. A key feature is a noncanonical TATA box, which is also found in the lactoferrin gene promoters of other species like mouse, bovine, and porcine. researchgate.netcdnsciencepub.com Adjacent to this TATA box is a binding site for the Sp1 transcription factor. researchgate.netcdnsciencepub.com

The human and mouse LTF gene promoters are notable for containing multiple steroid hormone response elements, which are absent in the bovine and porcine promoters. nih.govcdnsciencepub.com This suggests a species-specific regulation by steroid hormones. nih.govcdnsciencepub.com In the human LTF gene, an imperfect palindromic estrogen response element (ERE) located between -362 and -336 bp upstream of the transcription start site is essential for estrogen-mediated regulation. researchgate.netoup.com The responsiveness to estrogen is enhanced by the presence of a steroidogenic factor 1 response element (SFRE) located further upstream. researchgate.netoup.com Additionally, other regulatory elements that bind transcription factors like C/EBP, ETS, and Myb are involved in controlling LTF expression, particularly during myeloid cell differentiation. researchgate.net An alternative promoter located within an intron can also be activated by the Ets transcription factor. cdnsciencepub.com

Hormones play a significant role in regulating LTF gene expression in a tissue-specific manner.

Estrogen: Estrogen is a primary regulator of LTF expression in the female reproductive tract. nih.govoup.com In the human endometrium, LTF expression is higher during the proliferative phase of the menstrual cycle, when estrogen levels are high, and decreases during the secretory phase. researchgate.netnih.gov This regulation is mediated by the binding of the estrogen receptor alpha (ERα) to the ERE in the LTF gene promoter. researchgate.netoup.com Studies have shown that both human and mouse LTF genes are responsive to estrogen, although the specific mechanisms and flanking DNA sequences that influence this response can differ between the two species. oup.comdiethylstilbestrol.co.uk

Prolactin: In the mammary gland, prolactin is a key hormone controlling the synthesis and secretion of lactoferrin. ijabbr.comoup.comzut.edu.plfrontiersin.org Studies in bovine mammary epithelial cells have shown that prolactin stimulates both the expression of LTF mRNA and the secretion of the lactoferrin protein. nih.gov This stimulation by prolactin appears to be mediated through the Janus kinase (JAK)2 signaling pathway. zut.edu.plnih.gov

In addition to direct transcriptional regulation, post-transcriptional mechanisms also influence lactoferrin levels. MicroRNAs (miRNAs), such as miR-214 and miR-584, have been shown to regulate the expression of lactoferrin and its receptor. frontiersin.orgmdpi.comnih.gov

Influence of Growth Factors and Kinase Cascade Pathways on this compound Gene Expression

The expression of the this compound gene is intricately modulated by a variety of external and internal cellular signals, including growth factors and their downstream kinase cascade pathways. researchgate.netnih.govcdnsciencepub.comcdnsciencepub.com These signaling pathways are crucial for the tissue-specific and context-dependent expression of this compound. nih.govcdnsciencepub.comcdnsciencepub.com

Epidermal growth factor (EGF) has been identified as a significant regulator of this compound gene expression. researchgate.netnih.govcdnsciencepub.com The activation of the EGF receptor initiates intracellular signaling cascades that converge on the this compound gene promoter to modulate its transcriptional activity. researchgate.net

Multiple kinase cascade pathways are implicated in the regulation of this compound gene expression. researchgate.netnih.govcdnsciencepub.comcdnsciencepub.comresearchgate.net The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the ERK1/2 and p38 MAPK pathways, plays a role in mediating the effects of growth factors on this compound expression. mdpi.com For instance, lactoferrin can stimulate osteoblast proliferation and differentiation through the MAPK/ERK1/2 pathway. mdpi.com Additionally, the PI3K/AKT/mTOR pathway is involved in lactoferrin-mediated processes, such as inhibiting nasopharyngeal carcinoma metastasis. nih.gov The activation of these pathways leads to the phosphorylation and activation of specific transcription factors that, in turn, bind to regulatory elements within the this compound gene promoter. researchgate.net

Transcription Factors Governing this compound Gene Expression

The transcriptional control of the this compound gene is a complex process involving the coordinated action of several transcription factors. nih.govcdnsciencepub.comcdnsciencepub.comasm.org These proteins bind to specific DNA sequences, known as cis-acting elements, located in the promoter region of the gene, thereby activating or repressing its transcription. asm.org

The promoter of the human this compound gene contains binding sites for a diverse array of transcription factors, highlighting the multifaceted nature of its regulation. asm.org Key transcription factors and their corresponding binding sites that have been identified include:

Sp1 (Specificity protein 1): The human this compound gene promoter contains a noncanonical TATA box with an adjacent Sp1 binding site, which is a common feature among lactoferrin gene promoters in different species. nih.govcdnsciencepub.comcdnsciencepub.comasm.org

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A putative NF-κB binding site is present in the lactoferrin promoter, suggesting a role for this pro-inflammatory transcription factor in regulating this compound expression. asm.org

AP-1 (Activator protein 1): The promoter region also contains potential binding sites for AP-1, a transcription factor involved in cellular proliferation, differentiation, and apoptosis. asm.org

C/EBP (CCAAT/enhancer-binding protein): A binding site for C/EBP transcription factors, including NF-IL6, has been identified, indicating a role in the regulation of this compound expression, particularly in myeloid cells. asm.org

Estrogen Receptor (ER): The human this compound gene promoter contains an estrogen response element (ERE), allowing for direct regulation by the estrogen receptor. asm.org

COUP-TF (Chicken ovalbumin upstream promoter-transcription factor): Binding elements for COUP-TF have also been found in the human lactoferrin promoter. asm.org

An interesting aspect of this compound regulation is the existence of an intracellular isoform, delta-lactoferrin, which itself can act as a transcription factor. mdpi.comnih.gov Delta-lactoferrin can localize to the nucleus and bind to the promoter of genes like Skp1, enhancing their expression and thereby influencing cell cycle progression. nih.gov

MicroRNA (miRNA) Mediated Regulation of this compound Expression

Post-transcriptional regulation by microRNAs (miRNAs) adds another layer of complexity to the control of this compound expression. eco-vector.comnih.govnih.govmdpi.com MiRNAs are small, non-coding RNA molecules that can bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. mdpi.com

Several miRNAs have been identified to target the this compound mRNA:

miR-214: A conserved binding site for miR-214 exists in the 3' UTR of this compound mRNA across multiple species. nih.gov Overexpression of miR-214 has been shown to decrease this compound expression, while its inhibition leads to an increase in this compound levels. nih.gov

miR-584: This miRNA has been shown to regulate the expression of the lactoferrin receptor, which is crucial for the uptake of lactoferrin by cells. nih.govunirioja.es An inverse correlation has been observed between the expression of miR-584 and the lactoferrin receptor. nih.gov

Exogenous lactoferrin has also been found to influence the expression of other miRNAs, such as miR-155 and miR-205 in prostate cancer cell lines, and miR-133a and miR-200b in certain cancer cells, which can have downstream effects on various cellular processes. eco-vector.com

Biosynthesis and Processing Pathways of this compound

The biosynthesis of this compound is a multi-step process that begins with the translation of its mRNA and culminates in a mature, functional glycoprotein (B1211001). This process is particularly well-studied in neutrophils, where this compound is a major component of the secondary granules. nih.govfrontiersin.orgashpublications.org

The synthesis of this compound is initiated on ribosomes and, unlike some other granule proteins like myeloperoxidase, it is not synthesized as a larger precursor protein. nih.govashpublications.org The newly synthesized polypeptide chain is translocated into the endoplasmic reticulum (ER), where it undergoes initial glycosylation.

From the ER, the nascent this compound is transported through the Golgi apparatus. nih.gov During its transit through the medial and trans-Golgi cisternae, its oligosaccharide side chains are modified from a "high mannose" type to a "complex" type. nih.gov This processing step is indicated by the rapid acquisition of resistance to the enzyme endoglycosidase H. nih.gov

Following its processing in the Golgi, this compound is sorted and packaged into the secondary granules of neutrophils. nih.govfrontiersin.org This transport into the granules is an active process that appears to require an acidic environment, as it can be blocked by agents like monensin. nih.gov The mature, glycosylated this compound is then stored in these granules until it is released in response to inflammatory stimuli. frontiersin.org

The biosynthesis of this compound is also developmentally regulated during the maturation of granulocytes. ashpublications.org Its synthesis is absent in early myeloid precursor cells like myeloblasts and promyelocytes but becomes abundant at the myelocyte and metamyelocyte stages of differentiation, coinciding with the development of secondary granules. ashpublications.org

Mechanistic Insights and Cellular Signaling Pathways of Lactotransferrin H

Receptor-Mediated Interactions of Lactotransferrin-H

This compound's ability to influence cellular behavior is largely dependent on its binding to a variety of cell surface receptors. These interactions are fundamental to its roles in immunity and pathogen defense.

Toll-Like Receptor (TLR) Interactions (e.g., TLR2, TLR4)

This compound has been shown to interact with Toll-Like Receptors (TLRs), key pattern recognition receptors of the innate immune system. researchgate.netnih.gov Specifically, interactions with TLR2 and TLR4 are of significant interest. researchgate.netplos.org this compound can modulate TLR4-mediated signaling. nih.gov Interestingly, the carbohydrate components of human this compound are responsible for activating the TLR4 pathway, while the protein part of the molecule can interfere with lipopolysaccharide (LPS)-induced TLR4 signaling. nih.gov This dual activity allows this compound to induce a moderate innate immune response on its own while simultaneously dampening excessive inflammation caused by bacterial endotoxins. nih.gov

Studies have demonstrated that this compound can bind to TLR2 and TLR9, thereby influencing the intracellular pathways of the inflammatory response. researchgate.net The interaction with TLRs can lead to the modulation of NF-κB activation, a central regulator of inflammation. nih.govresearchgate.net By engaging with these "danger signal" receptors, this compound can alter the subsequent protein production to control and contain the inflammatory response. nih.govresearchgate.net In the context of viral infections, TLR2 and TLR4 are involved in the recognition of various viruses, and this compound's interaction with these receptors may play a role in its antiviral activities. researchgate.net Furthermore, this compound has been found to retarget human adenoviruses to TLR4, inducing a specific type of innate immune response. frontiersin.org

Table 1: Summary of this compound Interactions with Toll-Like Receptors

Receptor Interaction Outcome Cellular Context
TLR2 Modulates inflammatory response. researchgate.net Immune cells
TLR4 Dual role: activation by carbohydrate chains and interference with LPS-induced signaling by the polypeptide moiety. nih.gov Monocytic leukemia cells, mouse embryonic fibroblasts nih.gov
TLR9 Influences intracellular pathways of inflammatory response. researchgate.net Not specified

Interactions with Other Immune Cell Receptors (e.g., CD14, RAGE, TREM-1)

Beyond TLRs, this compound interacts with other critical immune cell receptors, including CD14, the Receptor for Advanced Glycation End products (RAGE), and the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). nih.govmdpi.com The interaction with CD14 is particularly noteworthy as this compound can compete with bacterial lipopolysaccharide (LPS) for binding to this receptor. nih.govmdpi.com This competition can attenuate the inflammatory cascade typically initiated by the LPS-CD14 complex. nih.gov Human this compound can also bind to soluble CD14 (sCD14) and the sCD14-LPS complex, which suppresses the expression of endothelial adhesion molecules crucial for leukocyte recruitment. mdpi.com

This compound may also exert its influence through less direct "sensing" receptors like RAGE and TREM-1. nih.gov Stimulation of these receptors also leads to the activation of NF-κB and the subsequent transcription of genes for inflammatory mediators. nih.gov TREM-1, in particular, acts as an amplifier of inflammatory responses, often synergizing with TLR signaling pathways. frontiersin.orgwikipedia.org While direct binding of this compound to TREM-1 is an area of ongoing investigation, its potential to modulate TREM-1 signaling pathways, possibly indirectly, is a key aspect of its immunomodulatory function. nih.govmdpi.com

This compound Receptor Binding and Internalization Mechanisms

The internalization of this compound into cells is a receptor-mediated process that is critical for some of its biological functions. The this compound receptor plays a pivotal role in this process. wikipedia.org Studies on the intestinal epithelial cell line Caco-2 have shown that both the iron-free (apo) and iron-saturated (holo) forms of this compound are internalized via clathrin-mediated endocytosis. nih.gov However, the fate of the receptor and the subsequent cellular response can differ depending on the iron-saturation state of this compound.

In some cell types, such as the trophoblast cell model BeWo, there is a preferential uptake of apo-Lactotransferrin-H over holo-Lactotransferrin-H. portlandpress.com This internalization is mediated by the this compound receptor and can be significantly reduced by silencing the receptor gene. portlandpress.com In contrast, studies on HT29-D4 cells suggest that while transferrin enters the cell through a classic receptor-mediated endocytosis pathway, this compound and its receptor might not be internalized. nih.gov This suggests that the mechanisms of binding and internalization can be cell-type specific. The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has also been identified as a receptor for this compound. wikipedia.org

Modulation of Host Cell Receptors for Pathogen Entry (e.g., ACE2, HSPGs)

A significant aspect of this compound's antiviral activity lies in its ability to interfere with the attachment and entry of viruses into host cells by modulating key receptors used by pathogens. frontiersin.org This is particularly relevant in the context of viruses like SARS-CoV-2, which utilizes the Angiotensin-Converting Enzyme 2 (ACE2) receptor and Heparan Sulfate (B86663) Proteoglycans (HSPGs) for cell entry. spandidos-publications.combmrat.orgfrontiersin.org

This compound can bind to HSPGs on the cell surface, which act as initial attachment sites for many viruses. nih.govfrontiersin.orgfrontiersin.org By occupying these sites, this compound effectively blocks the virus from gaining a foothold on the cell, thereby preventing infection. nih.govfrontiersin.org This mechanism has been demonstrated to inhibit SARS-CoV pseudovirus infection. bmrat.org

Furthermore, there is evidence to suggest that this compound can interfere with the interaction between the viral spike protein and the ACE2 receptor. nih.govspandidos-publications.com While direct binding of this compound to ACE2 is still under investigation, it is hypothesized that by binding to other molecules in the vicinity or to the viral particles themselves, this compound can sterically hinder the virus-ACE2 interaction. spandidos-publications.comfrontiersin.org

Table 2: this compound Modulation of Host Cell Receptors for Pathogen Entry

Host Cell Receptor Pathogen Example Mechanism of Modulation by this compound
ACE2 SARS-CoV-2 Potential interference with virus-receptor interaction. nih.govspandidos-publications.com
HSPGs SARS-CoV, SARS-CoV-2, Herpesvirus Competitive binding to HSPGs, preventing virus attachment to the cell surface. nih.govfrontiersin.orgbmrat.orgfrontiersin.org

Intracellular Signaling Cascades Activated by this compound

Following receptor binding, this compound can trigger a cascade of intracellular signaling events that ultimately dictate the cellular response. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling route modulated by this compound.

MAPK Pathway Modulation (ERK, JNK, p38) by this compound

The MAPK signaling pathway, comprising cascades such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, is a central regulator of numerous cellular processes including proliferation, differentiation, inflammation, and apoptosis. researchgate.netthermofisher.com this compound has been shown to modulate all three of these major MAPK pathways. nih.gov

In osteoblast cells, this compound has been found to stimulate ERK, JNK, and p38 MAPK, leading to enhanced cell proliferation. nih.gov Specifically, it promotes the phosphorylation of ERK and p38 while preventing the activation of JNK. nih.gov The activation of ERK1/2 is often linked to cell survival, whereas JNK and p38 are more commonly associated with the induction of apoptosis. researchgate.net The differential modulation of these pathways allows this compound to fine-tune cellular responses.

The activation of the MAPK pathway by this compound can also influence the expression of downstream transcription factors. For instance, in osteoblasts, this compound enhances the expression of c-Fos and c-Jun, which are known targets of the MAPK pathway and are involved in cell proliferation. nih.gov The modulation of the MAPK pathway is a critical mechanism through which this compound exerts its diverse biological activities, from promoting tissue growth to regulating immune responses. mdpi.comfrontiersin.org

NF-κB Activation and Regulation by this compound

This compound (human Lactoferrin) has been identified as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. Research indicates that this compound can trigger NF-κB activation through the Toll-like receptor 4 (TLR4) pathway. nih.gov This activation occurs at physiologically relevant concentrations in human monocytic leukemia cells and mouse embryonic fibroblasts. nih.gov

The signaling cascade involves both MyD88-dependent and MyD88-independent pathways. nih.gov Studies using MyD88-deficient cells showed a delayed but still significant NF-κB activation in response to this compound, confirming the involvement of both pathways. nih.gov Furthermore, experiments have demonstrated that Toll-like receptor 4 (TLR4) is essential for this process, as cells lacking TLR4 fail to activate NF-κB in response to this compound. nih.gov The adaptor protein TRAF6 (TNF receptor-associated factor 6) has also been shown to be indispensable for the MyD88-dependent activation of NF-κB by this compound. nih.gov

Interestingly, while this compound can stimulate the TLR4 pathway to produce pro-inflammatory cytokines, it also interferes with lipopolysaccharide (LPS)-stimulated TLR4 signaling. uniprot.org This dual regulatory role allows this compound to modify the subsequent inflammatory response. researchgate.net By interacting with danger signal receptors like TLR2, TLR4, and CD14, this compound modifies the type of intracellular signaling and subsequent NF-κB activation, leading to a controlled inflammatory response. researchgate.net In the context of chronic stress, this compound therapy has been shown to reduce elevated levels of NF-κB (p65) and the pro-inflammatory cytokine TNF-α in the hippocampus. nih.gov

Table 1: Key Molecules in this compound Mediated NF-κB Activation

MoleculeRole in PathwayResearch FindingCitation
TLR4 ReceptorEssential for NF-κB activation by this compound. Acts as the primary receptor for this signaling event. nih.govuniprot.org
MyD88 Adaptor ProteinInvolved in the NF-κB activation cascade, mediating the "MyD88-dependent" arm of the pathway. nih.gov
TRAF6 Adaptor ProteinIndispensable for the MyD88-dependent signaling pathway leading to NF-κB activation. nih.gov
NF-κB (p65) Transcription FactorActivated by this compound signaling; its levels are reduced by this compound treatment in inflammatory conditions. nih.govnih.gov

PI3K/Akt Pathway Involvement in this compound Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism, is significantly modulated by this compound. genome.jpcellsignal.com Research has demonstrated that the antidepressant potential of this compound may be mediated through its modulation of the PI3K/Akt/mTOR pathway. nih.gov In studies on chronic restraint stress in rats, this compound treatment reversed the reduction in protein levels of PI3K, Akt, and mTOR. nih.gov This effect was blocked by a PI3K inhibitor, confirming the pathway's role. nih.gov

In the context of aging, this compound has been shown to ameliorate cognitive impairment by regulating the PI3K/Akt/mTOR signaling pathway. nih.gov It restores autophagy by increasing the expression of LC3II/I and Beclin1 while decreasing the expression of phosphorylated mTOR (p-mTOR) and phosphorylated Akt (p-Akt). nih.gov Furthermore, this compound has been found to suppress the progression of type 2 diabetes-induced colon cancer by regulating the PI3K/Akt/mTOR signaling pathway in both cell and animal models. mdpi.com This activity is linked to its ability to bind to the NT5DC3 protein, influencing its phosphorylation and downstream effectors in the pathway. mdpi.com Lactoferrin also counteracts inflammatory effects in metabolic conditions by boosting insulin (B600854) binding to its receptor, thereby activating the IRS-1/PI3K/Akt pathway, which improves glucose uptake. mdpi.com

Table 2: Effects of this compound on PI3K/Akt/mTOR Pathway Components

ComponentEffect of this compoundContextCitation
PI3K Increases protein levelsAntidepressant effect in chronic stress nih.gov
Akt Increases protein levels/phosphorylationAntidepressant effect, improved insulin signaling nih.govmdpi.com
p-Akt Decreases expressionAnti-aging, restoration of autophagy nih.gov
mTOR Increases protein levelsAntidepressant effect in chronic stress nih.gov
p-mTOR Decreases expressionAnti-aging, restoration of autophagy nih.gov

cAMP Signaling and CREB Activation in Response to this compound

This compound stimulates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a key cascade in cellular responses to external stimuli. Studies in mature rat adipocytes have shown that this compound increases the intracellular concentration of cAMP. nih.govresearchgate.net This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates downstream targets. nih.govresearchgate.net

A primary downstream target of this pathway is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes. nih.gov this compound treatment leads to the phosphorylation of CREB at Serine-133, thereby increasing its transcriptional activity. researchgate.netplos.org The activation of CREB is rapid, with phosphorylation levels increasing within minutes of this compound exposure. researchgate.net This activated CREB can then induce the synthesis of key enzymes like hormone-sensitive lipase (B570770) (HSL), contributing to processes such as lipolysis. nih.govplos.org The activation of the cAMP/PKA/CREB axis by this compound is initiated through its interaction with receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govresearchgate.net

Table 3: this compound-Induced cAMP/CREB Signaling Events

EventFindingModel SystemCitation
cAMP Increase This compound elevates intracellular cAMP levels.Mature rat adipocytes nih.govresearchgate.net
PKA Activation Leads to phosphorylation of PKA targets like HSL and CREB.Mature adipocytes researchgate.netplos.org
CREB Phosphorylation Rapidly increases phosphorylation at Ser133.Human brown adipocytes, rat adipocytes researchgate.netplos.org
Gene Expression Upregulates expression of genes like HSL and PGC1α.Mature adipocytes, human brown adipocytes nih.govresearchgate.net

Insulin-Like Growth Factor (IGF) Signaling Pathway Cross-Talk with this compound

While direct, mechanistic studies detailing the cross-talk between this compound and the Insulin-Like Growth Factor (IGF) signaling pathway are still emerging, evidence points towards a functional intersection, primarily through shared downstream signaling networks. Both this compound and IGF-1 are known to activate the PI3K/Akt pathway to regulate fundamental cellular processes like cell growth, proliferation, and survival. nih.govmdpi.comnih.govmdpi.com

The IGF-1 receptor (IGF-1R), upon ligand binding, activates PI3K, which in turn activates Akt. mdpi.comfrontiersin.orgoncotarget.com Similarly, this compound has been shown to activate the PI3K/Akt pathway in various contexts, including neuroprotection and cancer suppression. nih.govmdpi.com This convergence on the PI3K/Akt cascade represents a significant point of potential cross-talk. For example, in conditions where both this compound and IGF-1 are present, their signaling inputs could be integrated at the level of PI3K or Akt, potentially leading to synergistic or antagonistic effects on cell fate. Both pathways are also implicated in regulating metabolism and cellular responses to stress, suggesting that their interplay could be crucial for maintaining cellular homeostasis. mdpi.comnih.gov Further research is needed to elucidate the specific molecular mechanisms governing the direct interaction or integration of these two important signaling pathways.

NRF2 Antioxidant Signaling Pathway Regulation by this compound

This compound plays a role in regulating the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant signaling pathway. mdpi.comnih.gov NRF2 is a master transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes, forming a primary cellular defense mechanism against oxidative stress. researchgate.netmdpi.com

Lactoferrin has been shown to interact with specific cellular receptors to activate signaling pathways that promote the expression of genes regulated by NRF2. mdpi.com In studies investigating the effects of Lactoferrin on cells under hypoxic conditions, it was found to regulate gene expression related to the NRF2 antioxidant signaling pathway. nih.gov Interestingly, the effect appears to be cell-type specific. In cancer cells, Lactoferrin treatment led to the downregulation of NRF2-regulated genes, which could suppress the cell's antioxidant capacity and enhance its sensitivity to treatments like radiation. nih.gov Conversely, in non-cancer cells, Lactoferrin's modulation of this pathway can contribute to a protective effect against oxidative damage. mdpi.comnih.gov This regulation of NRF2 signaling is a key mechanism behind Lactoferrin's ability to modulate cellular redox status and protect against oxidative stress-induced damage. mdpi.com

Table 4: Regulation of the NRF2 Pathway by this compound

EffectObservationCell Type / ConditionCitation
Pathway Activation Interacts with receptors to activate signaling that promotes expression of NRF2-regulated genes.General antioxidant defense mdpi.com
Gene Regulation Modulates expression of genes related to the NRF2 pathway.Hypoxic conditions nih.gov
Downregulation Downregulates NRF2-regulated genes, suppressing antioxidant capacity.HSC2 cancer cells nih.gov
Redox Control Contributes to cellular protection against oxidative stress.Neural cells, mesenchymal stem cells mdpi.com

Protein-Protein Interaction Networks of this compound

Identification of Novel this compound Binding Partners

This compound exerts its diverse biological functions through interactions with a wide array of binding partners on both host cells and pathogens. frontiersin.org The identification of these partners is crucial for understanding its mechanisms of action. Research has identified several key receptors on mammalian cells that bind this compound. These include the Low-density lipoprotein receptor-related protein-1 (LRP-1/CD91), Intelectin-1 (Omentin-1), CD14, Toll-like receptors (TLR2 and TLR4), and the chemokine receptor CXCR4. frontiersin.orgresearchgate.net

Beyond host cell receptors, significant research has focused on identifying this compound binding proteins on pathogenic microorganisms, which is central to its antimicrobial activity. In Staphylococcus aureus, a specific high-affinity this compound-binding protein (HLf-BP) has been isolated and characterized. nih.govmicrobiologyresearch.org This protein, with an apparent molecular weight of ~450 kDa, resolves into two components of 67 and 62 kDa in SDS-PAGE. nih.govmicrobiologyresearch.org Similarly, in Haemophilus influenzae, affinity chromatography has been used to identify lactoferrin-binding proteins of 105 and 106 kDa, which are distinct from the transferrin-binding proteins in the same organism. microbiologyresearch.org These interactions are fundamental to Lactoferrin's ability to interfere with bacterial iron acquisition and survival. Protein-protein interaction network analysis further confirms that this compound interacts with several proteins involved in immune defense, such as Lysozyme (LYZ) and Casein (CSN2). researchgate.netresearchgate.net

Table 5: Identified Binding Partners of this compound

Binding PartnerType / OrganismContext of InteractionCitation
LRP-1 (CD91) Host ReceptorCellular uptake, lipolysis signaling in adipocytes nih.govfrontiersin.org
Intelectin-1 Host ReceptorIntestinal receptor for this compound frontiersin.orgresearchgate.net
TLR4 Host ReceptorActivation of NF-κB signaling, innate immunity nih.govuniprot.orgfrontiersin.org
CD14 Host ReceptorModulation of inflammatory response researchgate.netfrontiersin.org
HLf-BP Bacterial Protein (S. aureus)High-affinity binding, antimicrobial action nih.govmicrobiologyresearch.org
Lactoferrin-binding proteins Bacterial Protein (H. influenzae)Iron acquisition, antimicrobial action microbiologyresearch.org
Lysozyme (LYZ) Host ProteinInnate immune function, protein network researchgate.netresearchgate.net
Ceruloplasmin Host ProteinDirect transfer of ferric iron, preventing radical formation frontiersin.org

Impact of this compound on Cellular Protein Complexes

This compound, also known as human lactoferrin (hLf), is a multifunctional glycoprotein (B1211001) that plays a significant role in various physiological processes through its interaction with a wide array of cellular and extracellular proteins. These interactions can lead to the formation of protein complexes, influencing cellular signaling, immune responses, and host-pathogen interactions. The ability of lactotransferrin to associate with other proteins is often dependent on factors such as pH, ionic strength, and the specific protein partners involved.

Interaction with Milk Proteins

In biological fluids like milk, lactotransferrin is known to form complexes with other milk proteins. These interactions are primarily driven by electrostatic forces, given lactotransferrin's highly cationic nature at physiological pH and the anionic properties of many other whey proteins. acs.orgresearchgate.netnih.govtandfonline.com

Studies have demonstrated that bovine lactoferrin, a close homolog of the human form, readily forms non-covalent complexes with β-lactoglobulin and bovine serum albumin. nih.gov The formation of these complexes is sensitive to ionic strength, with interactions diminishing as salt concentration increases, indicating the importance of ionic interactions. nih.gov Interestingly, no significant association is detected with α-lactalbumin, suggesting a degree of specificity in these electrostatic interactions. nih.gov The formation of complexes between lactoferrin and whey proteins can also be influenced by heat, which can lead to the formation of disulfide bonds and hydrophobic interactions. researchgate.net

Lactoferrin also interacts with caseins, the major protein component of milk. tandfonline.com It can bind to casein micelles, a process also facilitated by electrostatic interactions. researchgate.nettandfonline.com

{ "title": "Interactions of Lactotransferrin with Major Milk Proteins", "headers": ["Interacting Protein", "Nature of Interaction", "Key Findings", "References"], "rows": [ { "Interacting Protein": "β-Lactoglobulin", "Nature of Interaction": "Non-covalent, primarily electrostatic", "Key Findings": "Forms complexes with a 2:1 molar ratio (Lactoferrin:β-Lactoglobulin). Interaction is ionic strength dependent.", "References": " nih.gov" }, { "Interacting Protein": "Bovine Serum Albumin", "Nature of Interaction": "Non-covalent", "Key Findings": "Forms complexes with a 1:1 molar ratio.", "References": " nih.gov" }, { "Interacting Protein": "α-Lactalbumin", "Nature of Interaction": "No significant association detected", "Key Findings": "Suggests specificity in electrostatic interactions.", "References": " nih.gov" }, { "Interacting Protein": "Caseins", "Nature of Interaction": "Electrostatic", "Key Findings": "Binds to casein micelles; this interaction is facilitated by heating.", "References": " researchgate.nettandfonline.com" } ] }

Interaction with Cellular Proteins

Lactotransferrin's influence extends to intracellular pathways through its interaction with cellular proteins. A notable example is its interaction with calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous signaling pathways. plos.org The interaction between lactotransferrin and calmodulin is dependent on calcium ions but independent of iron binding to lactoferrin. plos.org Structural studies using TROSY-based NMR techniques have revealed that calmodulin adopts an extended conformation when bound to apo-lactoferrin, primarily interacting through its C-terminal lobe. plos.org This mode of binding is distinct from how calmodulin typically interacts with its target peptides, suggesting a unique regulatory mechanism. plos.org

Interaction with Host and Pathogen Proteins

Lactotransferrin plays a crucial role at the host-pathogen interface. It can interfere with viral entry by binding to host cell receptors. For instance, human lactoferrin has been shown to bind to the human angiotensin-converting enzyme 2 (ACE2) receptor with high affinity. mdpi.com This interaction can inhibit the formation of the complex between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and ACE2, thereby potentially hindering viral infection. mdpi.com

Furthermore, lactotransferrin interacts with bacterial surface proteins. In Neisseria meningitidis, the lactoferrin binding protein B (LbpB) is part of the lactoferrin receptor complex. plos.org The interaction involves the C-lobe of iron-loaded lactoferrin and the N-lobe of LbpB, which is crucial for iron acquisition by the bacteria. plos.org The N-lobe of lactoferrin can also bind to the C-lobe of LbpB, leading to the formation of higher-order complexes. plos.org

{ "title": "Selected Interactions of this compound with Cellular and Pathogen-Associated Proteins", "headers": ["Interacting Protein", "Biological Context", "Significance of Interaction", "References"], "rows": [ { "Interacting Protein": "Calmodulin (CaM)", "Biological Context": "Intracellular calcium signaling", "Significance of Interaction": "Ca2+-dependent interaction, suggesting a role in modulating CaM-mediated signaling pathways. Lactoferrin binding induces an extended conformation in CaM.", "References": " plos.org" }, { "Interacting Protein": "Angiotensin-converting enzyme 2 (ACE2) receptor", "Biological Context": "Host cell receptor for SARS-CoV-2", "Significance of Interaction": "Lactoferrin binds to ACE2, inhibiting the interaction between the viral spike protein and the receptor, potentially blocking viral entry.", "References": " mdpi.com" }, { "Interacting Protein": "Lactoferrin binding protein B (LbpB)", "Biological Context": "Bacterial iron acquisition (Neisseria meningitidis)", "Significance of Interaction": "Mediates iron uptake by the bacterium. Forms various complexes with lactoferrin, highlighting a dynamic host-pathogen interaction.", "References": " plos.org" } ] }

Biological Functions and Physiological Roles of Lactotransferrin H Pre Clinical Focus

Role in Immune Modulation and Host Defense Mechanisms

Lactotransferrin-H acts as a critical mediator, bridging the innate and adaptive immune systems. nih.gov It is naturally released by neutrophils at sites of inflammation, where it influences a wide array of immune cells, including macrophages, dendritic cells, T-cells, and B-cells, through specific receptor interactions. nih.gov This glycoprotein's ability to "sense" the body's immune status allows it to act as a key regulator in maintaining immune balance and responding to injury or pathogenic threats. frontiersin.org

Regulation of Innate Immune Responses by this compound

This compound is a fundamental component of the primary host defense, playing a crucial role in the regulation of innate immunity. nih.gov It enhances the functions of key innate immune cells. For instance, it promotes the phagocytic activity of neutrophils and macrophages and modulates the production of reactive oxygen species. nih.gov Furthermore, this compound can activate macrophages, leading to increased production of cytokines and nitric oxide, which helps limit the proliferation of intracellular pathogens. nih.gov

The glycoprotein (B1211001) also interacts with monocytes and macrophages to modulate their responses. nih.gov By binding to receptors on these cells, this compound can influence their activation and subsequent release of inflammatory mediators. nih.govmdpi.com This interaction is pivotal in initiating and shaping the early stages of an immune response to infection or tissue damage. frontiersin.org

Influence on Adaptive Immune Function and Differentiation (T-cells, B-cells)

This compound demonstrates a significant capacity to modulate the adaptive immune system, particularly by influencing the development and function of T-cells and B-cells. nih.govnih.gov It has been shown to promote the maturation of T-helper (Th) precursor cells (Th0) into competent helper T-cells. frontiersin.org Specifically, it can drive the differentiation towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens. nih.gov This is partly achieved by stimulating the production of IL-12, a key cytokine in Th1 development. nih.gov

Moreover, this compound can accelerate the differentiation of immature B-cells into effective antigen-presenting cells (APCs). frontiersin.org As APCs, B-cells play a vital role in presenting antigens to T-cells, thereby initiating an antigen-specific adaptive immune response. This compound's influence on both T-cell and B-cell function underscores its role as a critical link between the innate and adaptive immune responses. nih.gov

Cytokine Modulation by this compound (e.g., IL-6, IL-8, TNF-α, IL-10)

A key aspect of this compound's immunomodulatory function is its ability to regulate the production of various cytokines. Depending on the inflammatory context, it can either suppress or enhance cytokine secretion. In some pre-clinical models, this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). frontiersin.orgnih.govcdnsciencepub.com This can help to prevent excessive inflammation and tissue damage. mdpi.com

Conversely, in other scenarios, this compound can promote the release of these same pro-inflammatory cytokines to accelerate the host's inflammatory response to infection. mdpi.comnih.gov For instance, in models of Staphylococcus aureus infection, it increased TNF-α levels. mdpi.com Furthermore, this compound has been found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation. nih.govcdnsciencepub.com This dual capability highlights this compound's role in maintaining a balanced cytokine environment.

Table 1: Effects of this compound on Cytokine Production in Pre-clinical Models

Cytokine Effect Observed Model/Context
TNF-α Decrease Murine models with LPS-induced inflammation cdnsciencepub.com
Increase Staphylococcus aureus infection models mdpi.com, Murine peritoneal cells nih.gov
Spontaneous Production Decrease Human peripheral blood mononuclear cells frontiersin.org
IL-6 Decrease Murine models with LPS-induced inflammation cdnsciencepub.com
Increase Murine peritoneal cells nih.gov
Spontaneous Production Decrease Human peripheral blood mononuclear cells frontiersin.org
IL-8 Inhibition Endothelial cells jci.org
IL-10 Increase Murine models nih.govcdnsciencepub.com
IL-12 Increase Murine peritoneal cells nih.gov

Neutrophil Activity and Granule Release Modulation by this compound

This compound is a major component of the secondary granules of neutrophils and is released upon their activation at sites of inflammation. frontiersin.orgfrontiersin.orgbiovendor.com This release is a highly regulated process. frontiersin.org Once in the extracellular environment, this compound can, in turn, modulate neutrophil activity. It has been shown to enhance the phagocytic capabilities of these cells. nih.gov

Interestingly, this compound also appears to play a role in regulating its own release and the release of other granule contents. It has been identified as a potential endogenous inhibitor of Neutrophil Extracellular Traps (NETs) release. frontiersin.orgnih.gov NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens, but their excessive formation can contribute to tissue damage and autoimmune diseases. frontiersin.org By suppressing NET release, this compound may help to control and resolve inflammation. jci.orgnih.gov

Antimicrobial Mechanisms of this compound (Pre-clinical)

The antimicrobial properties of this compound are well-documented and represent a cornerstone of its function in host defense. brieflands.comwikipedia.org It exhibits a broad spectrum of activity against various pathogens, including bacteria, viruses, and fungi. mdpi.comwikipedia.org

Bactericidal and Bacteriostatic Activities

This compound employs two primary mechanisms to combat bacterial infections: bacteriostatic and bactericidal actions. mdpi.comrsc.org

The bacteriostatic effect is largely attributed to its high affinity for iron. cabidigitallibrary.org By sequestering free iron in the environment, this compound deprives many pathogenic bacteria of this essential nutrient, thereby inhibiting their growth and proliferation. brieflands.comrsc.orgcabidigitallibrary.org This iron-withholding strategy is a critical component of the body's non-specific defense against infection. nih.gov

The bactericidal activity of this compound is independent of its iron-binding capacity and involves a direct interaction with the bacterial cell surface. rsc.orgnih.govasm.org As a highly cationic molecule, this compound can bind to the anionic components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. rsc.orgnih.gov This interaction can disrupt the integrity of the bacterial membrane, leading to cell death. rsc.orgnih.gov Furthermore, proteolytic cleavage of this compound can generate smaller peptides, such as Lactoferricin (B1576259), which exhibit even more potent bactericidal activity than the intact protein. mdpi.comnih.gov

Table 2: Antimicrobial Mechanisms of this compound

Mechanism Description Target Microorganisms
Bacteriostatic Sequesters environmental iron, inhibiting bacterial growth. Wide range of iron-dependent bacteria. brieflands.comcabidigitallibrary.org
Bactericidal Directly interacts with and damages bacterial cell membranes. Gram-negative and Gram-positive bacteria. rsc.orgnih.govasm.org

Iron Sequestration as a Key Antimicrobial Strategy of this compound

Regulation of Iron Homeostasis by this compound

This compound plays a crucial role in the regulation of iron homeostasis, the process of maintaining a stable balance of iron in the body. scielo.brscielo.br This is vital as iron is essential for numerous physiological processes, yet can be toxic in excess. scielo.br

Iron Binding and Release Dynamics in this compound

This compound is a member of the transferrin family of proteins, characterized by its ability to bind ferric iron (Fe³⁺) with extremely high affinity. nih.govnih.gov The molecule is folded into two homologous lobes, each capable of binding one Fe³⁺ ion. nih.govresearchgate.net This binding is reversible and is accompanied by a significant conformational change in the protein, shifting from an "open" state in the iron-free (apo-lactoferrin) form to a "closed" state in the iron-bound (holo-lactoferrin) form. nih.govnih.gov

A key feature of this compound is its ability to retain bound iron over a wide range of pH levels, including acidic environments where other transferrins would release their iron. nih.govnih.govlibretexts.org Iron release from this compound is typically triggered at a very low pH, around 2-3, which can be found in specific cellular compartments or sites of inflammation. libretexts.org This tight binding and pH-dependent release are critical for its roles in iron transport and antimicrobial defense. nih.govlibretexts.org

Cellular Iron Absorption and Metabolism Pathways Influenced by this compound

This compound influences the absorption and metabolism of iron at the cellular level, particularly in the intestine. scielo.brmdpi.com It can act as an iron carrier, facilitating the uptake of iron by intestinal epithelial cells (enterocytes). scielo.brmdpi.com

When this compound carrying iron reaches the intestine, it can bind to specific receptors on the surface of enterocytes. scielo.br This binding can facilitate the entry of both the iron and the intact this compound into the cell through a process called endocytosis. scielo.br Inside the cell, the acidic environment of endosomes can promote the release of iron from this compound. scielo.br

Role in Cellular Growth, Differentiation, and Apoptosis (Pre-clinical)

This compound has been shown to be a critical regulator of cell fate, capable of influencing the cell cycle, inducing programmed cell death (apoptosis), and guiding cellular proliferation and differentiation. mdpi.comresearchgate.net

Pre-clinical studies have demonstrated that this compound can arrest the cell cycle at specific checkpoints, thereby controlling cell proliferation. In breast cancer cell lines, for instance, this compound has been observed to induce cell cycle arrest at the G1 to S transition phase. nih.gov This effect is achieved by downregulating the activity of cyclin-dependent kinases (Cdks) such as Cdk2 and Cdk4, which are essential for the progression from the G1 to the S phase of the cell cycle. nih.gov Concurrently, this compound can increase the levels of Cdk inhibitors like p21 and p27, further halting cell cycle progression. nih.gov This modulation of the cell cycle has also been reported in head and neck cancer cells, where this compound treatment led to a G1-S phase arrest. nih.govaacrjournals.org Furthermore, recombinant human lactoferrin with humanized glycosylation (rhLf-h-glycan) has been shown to cause G2/M arrest in acute lymphoblastic leukemia cells. researchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Key Molecular Changes
MDA-MB-231 Breast Cancer G1 to S phase arrest nih.gov Decreased Cdk2 and Cdk4 activity; Increased p21 nih.gov
Head and Neck Cancer Cells Head and Neck Cancer G1 to S transition arrest nih.govaacrjournals.org Increased p27; Suppressed cyclin E nih.gov
ALL CCRF-CEM Cells Acute Lymphoblastic Leukemia G2/M arrest researchgate.net DNA fragmentation researchgate.net

This compound exhibits a selective ability to induce apoptosis, or programmed cell death, in cancerous cells while often sparing normal cells. In highly metastatic breast cancer cell lines, such as Hs 578T and MDA-MB-231, bovine lactoferrin (bLf), a close structural and functional homolog of hLf, has been shown to induce apoptosis. nih.govnih.gov This pro-apoptotic effect is linked to the inhibition of the vacuolar H+-ATPase (V-H+-ATPase) at the plasma membrane, a feature prominent in these metastatic cells. nih.govnih.gov The induction of apoptosis by lactoferrin often involves the modulation of key regulatory proteins. For example, in breast cancer cells, it can lead to a decrease in the anti-apoptotic protein Bcl-2 and pro-caspase-3 levels. nih.gov Furthermore, a high molecular weight complex of bovine lactoferrin has been shown to up-regulate caspase-3 expression, a key executioner of apoptosis. plos.org However, in some cancer cell lines, such as certain head and neck squamous cell carcinoma cells, lactoferrin was found to inhibit growth via cell cycle arrest rather than inducing apoptosis. aacrjournals.org

Table 2: Apoptotic Effects of Lactotransferrin on Various Cell Types

Cell Type Condition Apoptotic Effect Mechanism
Hs 578T and MDA-MB-231 (highly metastatic breast cancer) Pre-clinical in vitro Induces apoptosis nih.govnih.gov Inhibition of plasmalemmal V-H+-ATPase nih.govnih.gov
MDA-MB-231 and MCF-7 (breast cancer) Pre-clinical in vitro Induces apoptosis nih.gov Decreased Bcl-2 and pro-caspase-3 expression nih.gov
Human breast and colon carcinoma cells Pre-clinical in vitro Induces apoptosis plos.org Up-regulation of caspase-3 expression plos.org
Head and Neck Squamous Cell Carcinoma Pre-clinical in vitro No significant apoptosis induced aacrjournals.org Growth inhibition primarily through cell cycle arrest aacrjournals.org

This compound plays a dual role in cell proliferation, promoting the growth of certain normal cell types while inhibiting the proliferation of cancerous cells. researchgate.netnih.gov For instance, it has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. mdpi.com In pre-osteoblast cells (MC3T3-E1), human recombinant lactoferrin enhanced calcification and the expression of differentiation markers like osterix and osteocalcin. mdpi.com Conversely, in various cancer models, lactoferrin demonstrates anti-proliferative effects. mdpi.comnih.gov It has been shown to inhibit the proliferation of human breast and colon carcinoma cells. plos.org This inhibitory action is often linked to its ability to induce cell cycle arrest and apoptosis, as previously discussed. nih.govplos.org

Induction or Inhibition of Apoptosis in Specific Cell Types by this compound

Antioxidant and Anti-inflammatory Properties of this compound

This compound is recognized for its potent antioxidant and anti-inflammatory capabilities, which contribute to its protective effects in various pathological conditions. mdpi.comhealthprevent.net

This compound plays a crucial role in maintaining cellular redox balance by regulating the levels of reactive oxygen species (ROS). nih.govmdpi.com One of its primary antioxidant mechanisms is its ability to sequester free iron. mdpi.commdpi.com By binding to iron, this compound prevents its participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals. mdpi.com Pre-clinical studies have shown that lactoferrin can directly reduce intracellular ROS levels. nih.govmdpi.com In human mesenchymal stem cells exposed to oxidative stress, lactoferrin pre-treatment significantly decreased ROS production. mdpi.com Furthermore, recombinant human lactoferrin has been shown to upregulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and peroxiredoxin (PRDX), thereby enhancing the cell's capacity to neutralize ROS. nih.gov In a cell-type-specific manner, lactoferrin has been observed to decrease ROS production in non-cancerous cells while potentially increasing it in certain cancer cells under specific conditions like hypoxia and radiation. researchgate.netnih.gov

The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways involved in the inflammatory response. nih.govrsc.org A significant body of pre-clinical evidence points to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govrsc.orgfrontiersin.org In various cell models, lactoferrin has been shown to inhibit the activation of NF-κB, a central transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org For example, in intestinal epithelial cells challenged with lipopolysaccharide (LPS), lactoferrin attenuated the inflammatory response by downregulating the phosphorylation of NF-κB, IκB, p38, and ERK1/2, which are components of the NF-κB and MAPK pathways. rsc.orgfrontiersin.orgresearchgate.net Additionally, lactoferrin can modulate the AKT signaling pathway, which is involved in cell survival and inflammation. plos.org In oral squamous cell carcinoma cells, bovine lactoferrin was found to downregulate the phosphorylation of Akt. plos.org By targeting these critical signaling cascades, this compound can effectively dampen the inflammatory process. nih.govceon.rs

Analytical and Methodological Approaches in Lactotransferrin H Research

Advanced Purification and Isolation Techniques for Lactotransferrin-H

The isolation and purification of this compound (LTF-H), a crucial step for its structural and functional characterization, employs a variety of advanced techniques. These methods leverage the protein's unique physicochemical properties to separate it from complex biological matrices like milk and other bodily fluids. researchgate.net

Chromatographic Methods (RP-HPLC, SEC-HPLC) for this compound

High-performance liquid chromatography (HPLC) is a cornerstone for the purification and quantification of LTF-H. nih.gov Reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SEC-HPLC) are two of the most prominently used chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely applied for the separation and analysis of LTF-H. nih.gov This technique separates molecules based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase (commonly C4 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid. mdpi.comagriculturejournals.cz The gradient elution, where the concentration of the organic solvent is gradually increased, allows for the effective separation of proteins. mdpi.com RP-HPLC has been successfully used to determine LTF-H content in various types of milk, including porcine, goat, and sheep milk. agriculturejournals.czoup.com The method's specificity and accuracy make it a reliable tool for quantifying LTF-H, with some optimized methods reporting low limits of detection and quantification. oup.com For instance, an improved RP-HPLC method for porcine colostrum and milk demonstrated limits of detection and quantification as low as 0.21 µg/mL. oup.com

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) , also known as gel filtration chromatography, separates molecules based on their size or molecular weight. researchgate.net This method utilizes a porous stationary phase that allows smaller molecules to enter the pores, resulting in a longer retention time, while larger molecules are excluded and elute earlier. SEC-HPLC is particularly useful for separating LTF-H from other proteins and smaller molecules, and for assessing the protein's integrity and aggregation state.

Table 1: Comparison of HPLC Methods for this compound Analysis
TechniquePrinciple of SeparationStationary Phase ExamplesMobile Phase ExamplesKey ApplicationsReported Limits of Detection (LOD)
RP-HPLCHydrophobicityC4, C8, C18Water/Acetonitrile with Trifluoroacetic AcidQuantification in milk and dairy products, purity assessment0.21 µg/mL (porcine milk) oup.com, 0.01 mg/mL (general) mdpi.com
SEC-HPLCMolecular SizePorous silica (B1680970) or polymer-basedAqueous buffersPurity assessment, aggregation analysis, separation from other proteinsNot typically used for primary quantification

Magnetic Bead and Nanoparticle-Based Separation of this compound

Emerging separation techniques utilize magnetic beads and nanoparticles to offer rapid and efficient isolation of LTF-H. These methods often involve functionalizing the surface of magnetic particles with ligands that have a high affinity for LTF-H, such as aptamers or antibodies.

Magnetic Bead-Based Separation involves coating magnetic beads with specific binding agents. When mixed with a sample containing LTF-H, the protein binds to the beads. An external magnetic field is then applied to immobilize the beads, allowing for the easy removal of the unbound components. The purified LTF-H can then be eluted from the beads. This technique has been explored in the context of biosensors for LTF-H detection.

Nanoparticle-Based Separation employs nanoparticles, such as those made of gold or titania, for LTF-H isolation. mdpi.comrsc.org For example, boron-doped titania nanoparticles have been used to capture LTF-H from dairy products, demonstrating an adsorption capacity of 63.9 mg/g. mdpi.com These nanoparticle-based approaches often provide a high surface area-to-volume ratio, leading to efficient binding and separation. rsc.org

High-Resolution Structural Determination Methodologies for this compound

Understanding the three-dimensional structure of LTF-H is fundamental to elucidating its function. X-ray crystallography and advanced spectroscopic techniques are the primary methods employed for this purpose.

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography has been instrumental in revealing the detailed atomic structure of LTF-H. wikipedia.org The crystal structure of human lactoferrin was first determined in 1987. researchgate.net These studies have shown that LTF-H is a single polypeptide chain folded into two homologous globular lobes, the N-lobe and the C-lobe, connected by a short alpha-helix. wikipedia.orgresearchgate.net Each lobe contains an iron-binding site located in a deep cleft. researchgate.netresearchgate.net

Crystallographic studies have been performed on various forms of lactoferrin, including the iron-bound (holo-lactoferrin) and iron-free (apo-lactoferrin) states, as well as complexes with other metals like samarium. researchgate.netnih.gov These structures provide insights into the conformational changes that occur upon metal binding and release. The Protein Data Bank (PDB) contains numerous entries for lactoferrin structures, providing a wealth of information for comparative structural analysis. wikipedia.orgresearchgate.net For example, the crystal structure of a complex between the human lactoferrin N-lobe and pneumococcal surface protein A has been determined, shedding light on protein-protein interactions. pdbj.org

Table 2: Selected PDB Entries for Lactotransferrin Structures
PDB IDDescriptionResolution (Å)Reference
1B0LHuman lactoferrin- researchgate.net
1LFCBovine lactoferricin (B1576259) (a fragment of lactoferrin)- rcsb.org
1QJMMare samarium-lactoferrin complex3.4 nih.gov
2PMSComplex of human lactoferrin N-lobe and pneumococcal surface protein A- pdbj.org

Advanced Spectroscopic Techniques for this compound Characterization

A variety of spectroscopic techniques provide complementary information to X-ray crystallography, offering insights into the structure, dynamics, and interactions of LTF-H in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution. nih.gov 1H-NMR spectroscopy has been used to study the primary structure of glycans attached to lactotransferrin. nih.gov Furthermore, TROSY-based NMR techniques have been employed to characterize the interaction of LTF-H with other proteins, such as calmodulin, providing details about the binding interface at the residue level. plos.org NMR studies have also been used to determine the solution structure of lactoferricin, an antimicrobial peptide derived from lactoferrin. rcsb.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are vibrational spectroscopy techniques that are sensitive to the secondary structure of proteins. rsc.orgresearchgate.net The amide I and amide II bands in the FT-IR spectrum are particularly informative about the relative amounts of α-helix, β-sheet, and other secondary structural elements. researchgate.net These techniques have been used to study the conformational changes of LTF-H upon adsorption to surfaces, such as hydroxyapatite (B223615) nanocrystals, revealing that the protein undergoes only minor unfolding. rsc.org

Mass Spectrometry (MS) plays a crucial role in the characterization of LTF-H, particularly in determining its molecular weight, identifying post-translational modifications like glycosylation, and analyzing its fragments. uniprot.orgdicp.ac.cn Native mass spectrometry can be used to assess the heterogeneity and conformational stability of LTF-H. dicp.ac.cn Furthermore, techniques like surface-enhanced laser desorption/ionization (SELDI) affinity mass spectrometry have been developed for the direct detection and quantification of lactoferrin fragments. nih.gov

Quantitative Analysis and Detection Methods for this compound

Accurate and sensitive detection and quantification of LTF-H are essential for both research and potential diagnostic applications. nih.gov A range of methods have been developed, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the quantitative determination of LTF-H. hycultbiotech.comfn-test.com This method is based on the highly specific binding of antibodies to the target protein. thermofisher.com Sandwich ELISA kits are commercially available and offer high sensitivity, with detection limits often in the ng/mL range. raybiotech.comelabscience.com ELISA can be used to measure LTF-H levels in various biological fluids, including serum, plasma, and cell culture supernatants. hycultbiotech.comraybiotech.com

Biosensors represent a rapidly developing area for LTF-H detection, offering the potential for real-time and label-free analysis. nih.gov

Electrochemical Biosensors: These sensors measure changes in electrical properties upon the binding of LTF-H to a sensor surface modified with a recognition element, such as an antibody or aptamer. nih.govresearchgate.net Amperometric immunosensors have been developed with detection limits as low as 145 pg/mL. nih.gov

Optical Biosensors: These include techniques like Surface Plasmon Resonance (SPR), which detects changes in the refractive index at a sensor surface. nih.gov SPR can be used for the simultaneous and quantitative detection of multiple whey proteins, including LTF-H. nih.gov Another approach is the use of fluorescence resonance energy transfer (FRET)-based aptasensors, which have been developed for the detection of lactoferrin at low concentrations. acs.org

Other Analytical Techniques

Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. researchgate.net CE has been optimized for the detection of LTF-H, with a reported limit of detection of 0.01 mg/mL. researchgate.netatlantis-press.com

Spectrofluorimetry: This method has been validated for the determination of LTF-H in powdered products like infant formula, offering a simple and non-toxic alternative to other techniques. mdpi.com

Table 3: Overview of Quantitative Analysis and Detection Methods for this compound
MethodPrincipleSample TypesReported Detection LimitKey Advantages
ELISAAntibody-antigen bindingSerum, plasma, cell culture supernatants hycultbiotech.comraybiotech.com1.96 ng/mL raybiotech.comHigh sensitivity and specificity
Electrochemical BiosensorChange in electrical propertiesUrine nih.gov145 pg/mL nih.govHigh sensitivity, potential for point-of-care use
Surface Plasmon Resonance (SPR)Change in refractive indexMilk, formula nih.gov0.2 ng/mL nih.govReal-time, label-free detection
Capillary Electrophoresis (CE)Charge-to-size ratio separationGeneral protein samples0.01 mg/mL researchgate.netatlantis-press.comHigh resolution, low sample consumption
SpectrofluorimetryFluorescence intensity measurementPowdered products mdpi.com0.027 µg/mL mdpi.comSimple, non-toxic reagents

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized method for the quantitative measurement of Lactotransferrin (LTF), also referred to as this compound in some contexts, in various biological samples. raybiotech.com This plate-based assay is instrumental in determining the concentration of LTF in cell culture supernatants, plasma, serum, urine, feces, and breast milk. hycultbiotech.com

The most common format for LTF quantification is the sandwich ELISA. hycultbiotech.comelabscience.com This technique involves a microplate pre-coated with a specific antibody that captures LTF from the sample. elabscience.com A second, biotinylated detection antibody, also specific for LTF, is then added, which binds to the captured protein. hycultbiotech.com Subsequently, a streptavidin-peroxidase conjugate is introduced, which binds to the biotin. hycultbiotech.com The final step involves the addition of a substrate, such as tetramethylbenzidine (TMB), which is catalyzed by the peroxidase to produce a colored product. hycultbiotech.comfn-test.com The intensity of the color, measured spectrophotometrically at a wavelength of 450 nm, is directly proportional to the concentration of LTF in the sample. elabscience.com A standard curve, generated using known concentrations of LTF, allows for the precise calculation of the LTF concentration in the unknown samples. hycultbiotech.comelabscience.com

Commercially available human LTF ELISA kits have a typical detection range from approximately 0.31 ng/mL to 480 ng/mL, with a sensitivity often around 1.96 ng/mL. raybiotech.comelabscience.com These kits are designed to be specific for human LTF, with no significant cross-reactivity with other cytokines or proteins. raybiotech.com The assay is generally robust, with intra-assay and inter-assay coefficients of variation typically below 10% and 12%, respectively.

Table 1: Characteristics of a Typical Human this compound ELISA Kit

ParameterDescriptionSource
PrincipleSandwich ELISA hycultbiotech.comelabscience.com
Sample TypesCell Culture Supernatants, Plasma, Serum, Urine, Feces, Breast Milk hycultbiotech.com
Detection Range~0.31 ng/mL to 480 ng/mL raybiotech.comelabscience.com
Sensitivity~1.96 ng/mL raybiotech.com
Detection MethodColorimetric raybiotech.com

Electrophoretic Techniques (SDS-PAGE, Capillary Electrophoresis) for this compound

Electrophoretic techniques are fundamental for the analysis and characterization of this compound (LTF). Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and capillary electrophoresis (CE) are two prominent methods used in this regard.

SDS-PAGE is routinely used to determine the purity and molecular weight of LTF. mdpi.comsigmaaldrich.com Under denaturing and reducing conditions, LTF, a glycoprotein (B1211001) with a molecular weight of approximately 78-80 kDa, can be separated and visualized. scbt.comnih.govoncotarget.com For instance, in one study, SDS-PAGE analysis of purified human LTF from breast milk revealed a major band at approximately 80 kDa, confirming its identity and integrity. nih.gov The technique is also used to assess the homogeneity of LTF preparations, often in conjunction with staining methods like Coomassie blue or silver staining. mdpi.comnovusbio.com

Capillary Electrophoresis (CE) offers a high-resolution separation method for LTF analysis. mdpi.com CE separates molecules based on their electrophoretic mobility in a high-voltage field within a narrow capillary. mdpi.com However, the direct analysis of LTF in complex samples like whey can be challenging due to the potential adsorption of the positively charged LTF to the capillary wall, which can lead to poor separation and low accuracy. mdpi.com To overcome this, strategies such as the addition of fluorescein (B123965) isothiocyanate-conjugated polyanionic lipopolysaccharide have been employed to minimize these interactions. mdpi.com Another approach involves optimizing the background electrolyte (BGE) conditions, such as pH and the inclusion of additives like urea (B33335), to improve separation and detection. researchgate.net For example, a study found that a BGE of 50 mM phosphate (B84403) buffer with 6M urea at pH 4.0 provided optimal separation of lactoferrin. researchgate.net CE coupled with mass spectrometry (CE-MS) has also been used to identify LTF-derived peptides from gastrointestinal contents. nih.gov

Table 2: Comparison of Electrophoretic Techniques for this compound Analysis

TechniquePrincipleApplication in LTF ResearchSource
SDS-PAGESeparation based on molecular weight in a polyacrylamide gel matrix under denaturing conditions.Purity assessment, molecular weight determination (~78-80 kDa), and analysis of protein homogeneity. mdpi.comscbt.comnih.gov
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility in a high-voltage field within a capillary.High-resolution separation, analysis in complex matrices, and identification of derived peptides when coupled with mass spectrometry. mdpi.comresearchgate.netnih.gov

Real-time Quantitative PCR for this compound Gene Expression Analysis

Real-time quantitative polymerase chain reaction (qPCR) is a crucial technique for analyzing the gene expression of Lactotransferrin (LTF). This method allows for the sensitive and specific quantification of LTF mRNA levels in various cells and tissues, providing insights into the transcriptional regulation of the LTF gene.

The process begins with the isolation of total RNA from the cells or tissues of interest, which is then reverse-transcribed into complementary DNA (cDNA). scienceopen.comnih.gov The resulting cDNA serves as the template for the qPCR reaction. The reaction is performed using a real-time PCR system and a fluorescent dye, such as SYBR Green, which intercalates with double-stranded DNA, or a sequence-specific probe. scienceopen.com As the PCR amplification proceeds, the fluorescence signal increases proportionally to the amount of amplified DNA. scienceopen.com The cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq) is used to determine the initial amount of target mRNA. The relative expression of the LTF gene is typically normalized to a stable housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or beta-actin (ACTB), to correct for variations in RNA input and reverse transcription efficiency. scienceopen.commdpi.com

Studies have utilized qPCR to demonstrate the downregulation of LTF mRNA expression in gastric cancer tissues compared to adjacent non-cancerous tissues. nih.gov It has also been employed to show that LTF expression is significantly lower in primary tumors of clear cell renal cell carcinoma (ccRCC) compared to normal tissues. mdpi.com Furthermore, qPCR has been used to investigate the induction of LTF gene expression in response to stimuli like lipopolysaccharide (LPS) and double-stranded RNA (dsRNA) in mouse mammary epithelial cells. nih.gov

Western Blotting and Proteomic Approaches for this compound Protein Analysis

Western blotting is a widely used technique to detect and analyze the this compound (LTF) protein. This method allows for the identification and semi-quantification of LTF in cell lysates and tissue extracts. The process involves separating proteins by size using SDS-PAGE, transferring them to a membrane (e.g., nitrocellulose), and then probing with a specific primary antibody against LTF. nih.govnih.gov A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then used for detection, often via chemiluminescence. nih.gov

Western blotting has been instrumental in confirming the downregulation of LTF protein levels in gastric cancer and clear cell renal cell carcinoma tissues. nih.govnih.gov It has also been used to show that LTF knockdown can promote the phosphorylation of proteins in the Akt/mTOR signaling pathway in ccRCC cells. nih.gov Furthermore, this technique has been employed to detect LTF in studies investigating its induction by immune stimuli in mammary epithelial cells. nih.gov The expected molecular weight of LTF on a Western blot is approximately 78-80 kDa. scbt.com

Proteomic approaches , particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), have emerged as powerful tools for the comprehensive analysis of proteins in complex biological samples, including the identification and quantification of LTF. Shotgun proteomics, for instance, has been used to identify LTF as one of the proteins secreted by vascular endothelial cells in response to lipopolysaccharide stimulation. nih.gov In another study, a comprehensive proteomic analysis of serum from osteoarthritis patients identified lactotransferrin as a protein whose levels significantly decreased after total joint replacement surgery. gavinpublishers.com These proteomic studies provide a broader view of the cellular and systemic responses involving LTF in various physiological and pathological conditions.

Table 3: Summary of Western Blotting and Proteomic Applications in this compound Research

TechniquePrincipleKey Findings for this compoundSource
Western BlottingImmunodetection of a specific protein after separation by SDS-PAGE and transfer to a membrane.Confirmed downregulation in cancer tissues; analysis of signaling pathway protein phosphorylation; detection of induced protein expression. nih.govnih.govnih.gov
Proteomics (LC-MS/MS)Large-scale identification and quantification of proteins in a complex sample.Identified as a secreted protein in response to inflammation; identified as a biomarker in osteoarthritis. nih.govgavinpublishers.com

In Vitro and Ex Vivo Model Systems for this compound Studies

Cell Line Models (e.g., Cancer Cells, Immune Cells, Epithelial Cells)

A variety of cell line models have been instrumental in elucidating the diverse biological functions of this compound (LTF).

Cancer Cell Lines: Numerous studies have utilized cancer cell lines to investigate the anti-tumor properties of LTF. These include:

Breast Cancer: MDA-MB-231 and MCF-7 cell lines have been used to demonstrate that LTF can induce apoptosis and cell cycle arrest. oncotarget.comnih.gov The highly metastatic Hs 578T and MDA-MB-231 cell lines have been shown to be preferentially susceptible to LTF-induced apoptosis. oncotarget.com

Gastric Cancer: The AGS cell line was used to screen for the anticancer activity of protease-digested LTF fragments. acs.org

Colorectal Cancer: HCT-116 and Caco-2 cells have been employed to study the anticancer effects of LTF and its fragments, including the induction of apoptosis. acs.org

Renal Cell Carcinoma: A498 and ACHN cell lines have been used to demonstrate that LTF downregulation enhances metastatic potential and that LTF can suppress the phosphorylation of Akt/mTOR proteins. nih.govmdpi.com

Leukemia: The CCRF-CEM and SUP-T1 cell lines were used to show the selective cytotoxic effects of recombinant human LTF. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): Both human and murine HNSCC cell lines have been used to show that LTF induces dose-dependent growth inhibition and G1-G0 growth arrest. aacrjournals.org

Neuroblastoma: The IMR-32 cell line has been used to show that lactoferrin inhibits cell proliferation. spandidos-publications.com

Immune Cell Lines: The role of LTF in modulating immune responses has been studied using immune cell lines. For instance, the Jurkat T-cell leukemia line has been used to investigate LTF-induced apoptosis. spandidos-publications.com

Epithelial Cell Lines: Epithelial cell lines are crucial for studying LTF's role in mucosal immunity and transport.

Mammary Epithelial Cells: The mouse mammary epithelial cell line CID-9 and its clonal derivative SCp2 have been used to study the regulation of LTF expression by the microenvironment. biologists.com The HC-11 mouse mammary epithelial cell line has been used to investigate the induction of LTF gene expression by innate immune stimuli. nih.gov

Intestinal Epithelial Cells: The Caco-2 cell line is a widely used model for studying the intestinal transport and degradation of LTF. nih.govacs.org

Vascular Endothelial Cells: The EA.hy926 human umbilical vein endothelial cell line has been used to study the secretion of LTF in response to inflammatory stimuli like LPS. nih.gov

Primary Cell Culture Systems for this compound Research

Primary cell culture systems provide a model that more closely resembles the in vivo environment compared to immortalized cell lines. These systems have been valuable in this compound (LTF) research.

One significant application has been in the study of mammary gland biology. Primary bovine mammary epithelial cells (BMEC) have been cultured to form three-dimensional structures called mammospheres. cambridge.org These mammospheres, which are capable of milk protein expression, have been used to investigate the effects of LTF on cell viability and casein expression, suggesting a regulatory role for LTF in mammary gland involution. cambridge.org In these studies, primary BMEC were cultured on an extracellular matrix in the presence of lactogenic hormones to induce differentiation and the formation of these functional structures. cambridge.org

Research has also utilized primary human neuroblastoma cells in culture systems to investigate the effects of lactoferrin. spandidos-publications.com

Organ-Specific In Vitro Models (e.g., Intestinal, Hepatic) for Lactotransferrin-Htandfonline.comhealthprevent.net

Organ-specific in vitro models are indispensable tools in elucidating the multifaceted biological activities of Lactotransferrin (also known as Lactoferrin) at the cellular and molecular levels. These systems, primarily employing immortalized cell lines derived from human intestinal and hepatic tissues, allow for controlled investigations into the mechanisms underpinning Lactotransferrin's physiological and pathophysiological roles.

Intestinal In Vitro Models

The intestinal epithelium is a primary target for the biological actions of ingested Lactotransferrin. nih.gov Various cell lines derived from human intestinal tissue are utilized to model this interface. The most common among these are the Caco-2 and HT-29 colorectal adenocarcinoma cell lines, as well as the non-cancerous Human Intestinal Epithelial Crypt cells (HIECs). nih.govmdpi.com

Caco-2 cells are considered a "gold standard" for studying intestinal barrier function as they spontaneously differentiate into a polarized monolayer of enterocytes with a well-defined brush border and tight junctions, mimicking the small intestine. nih.govmdpi.com HIECs are valued as they are more similar to the cells in the human small intestine. nih.gov Studies using these models have demonstrated that Lactotransferrin plays a significant role in intestinal cell proliferation, differentiation, and barrier integrity. jst.go.jpresearchgate.net For instance, bovine Lactotransferrin (bLF), which shares high homology with human Lactotransferrin, has been shown to promote the growth of Caco-2 and HIEC cells and arrest the cell-cycle at the G2/M-phase. nih.govjst.go.jp

A critical function of the intestinal epithelium is to act as a selective barrier. The integrity of this barrier is often measured by Transepithelial Electrical Resistance (TEER) and paracellular permeability. jst.go.jp Research has shown that Lactotransferrin can enhance intestinal barrier function. In Caco-2 cell monolayers, bLF increased TEER and decreased paracellular permeability. nih.govjst.go.jp This effect is associated with the upregulation of key tight junction proteins, including claudin-1, occludin, and ZO-1, at both the mRNA and protein levels. nih.govjst.go.jp Furthermore, Lactotransferrin has shown protective effects against damage induced by toxins like lipopolysaccharide (LPS). Pre-treatment of Caco-2 cells with Lactotransferrin was found to inhibit the LPS-induced decrease in cell viability and the breakdown of barrier function. jst.go.jpmdpi.com

The following table summarizes key research findings from intestinal in vitro models.

Interactive Data Table: Research Findings in Intestinal In Vitro Models for Lactotransferrin

In Vitro Model (Cell Line)Key Research FocusObserved Effects of LactotransferrinKey Findings Summary
Caco-2 Barrier Function & Integrity- Increased Transepithelial Electrical Resistance (TEER).- Decreased paracellular permeability.- Upregulated expression of tight junction proteins (claudin-1, occludin, ZO-1). nih.govjst.go.jpLactotransferrin strengthens the intestinal epithelial barrier by enhancing tight junction integrity. nih.govjst.go.jp
Caco-2 Protection against Toxins- Inhibited the decrease in cell viability caused by Lipopolysaccharide (LPS).- Suppressed the LPS-mediated increase in permeability. jst.go.jpmdpi.comLactotransferrin demonstrates a cytoprotective effect against bacterial endotoxins, preserving mucosal barrier function. jst.go.jpmdpi.com
Human Intestinal Epithelial Crypt cells (HIECs) Cell Growth & Proliferation- Promoted cell growth.- Arrested cell-cycle progression at the G2/M-phase. nih.govLactotransferrin acts as a growth factor for non-cancerous intestinal crypt cells. nih.gov
Caco-2 & HIECs Cell Differentiation- Increased alkaline phosphatase activity, a marker for intestinal differentiation. jst.go.jpresearchgate.netLactotransferrin promotes the maturation of intestinal epithelial cells into their functional form. jst.go.jpresearchgate.net
INT-407 Cell Growth Regulation- Regulated cell growth depending on concentration and culture conditions. nih.govThe effect of Lactotransferrin on intestinal cell growth is dose-dependent. nih.gov
HT-29 Immune Response- Activated innate cellular immunity to double-stranded RNA.- Increased production of IFN-λ. karger.comLactotransferrin can modulate the local immune response of enterocytes to viral components. karger.com

Hepatic In Vitro Models

The liver is another crucial organ influenced by Lactotransferrin. In vitro studies using hepatic cell lines such as the human hepatocarcinoma cell line HepG2 and normal human (MIHA, HL-7702) and murine (AML12) hepatocyte cell lines have provided insights into its role in liver homeostasis and disease. researchgate.netrsc.org

Research using these models has highlighted the antioxidant and antigenotoxic potential of Lactotransferrin. researchgate.netnih.gov In one study, Lactotransferrin was the most effective of several dairy fractions at reversing oxidative stress induced by menadione (B1676200) in HepG2 cells. researchgate.net It also demonstrated the highest antigenotoxic power against menadione in both HepG2 and Caco-2 cells. researchgate.netnih.gov

Studies have also investigated the role of Lactotransferrin in non-alcoholic fatty liver disease (NAFLD). It was observed in a mouse model that decreased hepatic Lactotransferrin expression leads to excessive hepatic lipid accumulation. rsc.org In vitro experiments using hepatocyte cell lines confirmed that Lactotransferrin overexpression could reduce intracellular triglyceride accumulation following exposure to a triglyceride-rich lipoprotein. rsc.org This suggests a direct role for Lactotransferrin in regulating hepatic lipid metabolism.

Furthermore, the anti-cancer properties of Lactotransferrin have been evaluated using hepatic cancer cell lines. Iron-saturated bovine Lactotransferrin (holo-bLf) was shown to significantly decrease the viability of HepG2 and Hep3B HCC cells and induce cell cycle arrest.

To better model the complex interplay between the gut and the liver, co-culture systems have been developed. The Caco-2/HepG2 co-culture model, for instance, mimics the intestine-liver axis, allowing for studies on the absorption and subsequent metabolic effects of compounds like Lactotransferrin. researchgate.net In these systems, compounds can be applied to the apical side of the Caco-2 layer, and their metabolites and effects can be measured in the HepG2 cells in the basal compartment. researchgate.netnih.gov

The following table summarizes key research findings from hepatic in vitro models.

Interactive Data Table: Research Findings in Hepatic In Vitro Models for Lactotransferrin

In Vitro Model (Cell Line)Key Research FocusObserved Effects of LactotransferrinKey Findings Summary
HepG2 Antioxidant & Antigenotoxic Activity- Significantly reversed oxidative stress induced by menadione.- Exhibited the highest antigenotoxic power against menadione-induced DNA damage. researchgate.netnih.govLactotransferrin protects hepatic cells from oxidative and genotoxic damage. researchgate.netnih.gov
AML12, MIHA, HL-7702 Lipid Metabolism (NAFLD)- Overexpression of Lactotransferrin reduced intracellular triglyceride accumulation. rsc.orgLactotransferrin is involved in regulating hepatic lipid accumulation, suggesting a protective role against steatosis. rsc.org
HepG2, Hep3B Anti-cancer Activity- Holo-bLf decreased viability of hepatocellular carcinoma cells.- Induced cell cycle arrest in the G0/G1 phase.Lactotransferrin exhibits direct anti-proliferative effects on liver cancer cells.
RAW 264 (Macrophage model for liver) Inflammatory Response- Pre-treatment with Lactotransferrin inhibited LPS-induced TNF-α secretion.Lactotransferrin can modulate the inflammatory response of liver-resident macrophages (Kupffer cells).
Caco-2/HepG2 Co-culture Intestine-Liver Axis Communication- Antioxidant compounds from dairy fractions, including Lactotransferrin, crossed the Caco-2 barrier and exerted their function on HepG2 cells. researchgate.netnih.govThis model confirms that Lactotransferrin's bioactivity can be maintained after intestinal transport to affect hepatic cells. researchgate.netnih.gov

Comparative and Evolutionary Studies of Lactotransferrin H

Interspecies Variations in Lactotransferrin-H Structure and Function

The structure and function of lactotransferrin exhibit notable differences across species, reflecting adaptations to specific physiological and immunological demands.

While lactotransferrin is a conserved protein among mammals, variations in its structure and function exist between human, bovine, murine, and porcine orthologs. Human and bovine lactotransferrin are the most studied, sharing approximately 70% sequence homology. caldic.comhealthprevent.net This high degree of similarity allows for near-identical functions against a range of pathogens. healthprevent.net However, differences in iron-binding affinity have been noted, with bovine lactotransferrin showing a lower affinity than its human counterpart. healthprevent.net

The antimicrobial peptides derived from lactotransferrin also show species-specific differences in efficacy. Lactoferricin (B1576259), a peptide derived from the N-terminal region of lactotransferrin, has potent antimicrobial activity. caldic.com Interestingly, bovine lactoferricin (lactoferricin B), which comprises amino acid residues 17-41, exhibits stronger antimicrobial activity than human lactoferricin (lactoferricin H), which spans residues 1-47. caldic.com Another antimicrobial peptide, lactoferrampin, derived from the N-terminal lobe, also shows variations in its bactericidal activity between species, with the bovine peptide being more potent than the human version under normal conditions. igbzpan.pl

Porcine lactotransferrin (pLF) shares about 70.7% amino acid sequence identity with human lactotransferrin and 72.6% with the bovine counterpart. nih.gov Murine lactotransferrin shows a lower identity of 62.2% with pLF. nih.gov These differences in primary structure likely contribute to variations in their functional properties.

The glycosylation patterns of lactotransferrin also differ among species, which can influence its biological activities. mdpi.com Human lactotransferrin has three potential N-glycosylation sites, while bovine lactotransferrin has five. mdpi.com These attached glycans can play a role in the interaction of lactotransferrin with various cells and pathogens. nih.gov

Interactive Table: Interspecies Comparison of this compound

FeatureHuman (hLF)Bovine (bLF)Murine (mLF)Porcine (pLF)
Amino Acid Length ~691 healthprevent.net~689 healthprevent.net~700+~686 nih.gov
Sequence Identity to Human 100%~70% caldic.comhealthprevent.net~70% nih.gov~71% nih.gov
Iron Affinity HighLower than hLF healthprevent.net--
Lactoferricin Peptide Residues 1-47 (H) caldic.comResidues 17-41 (B) caldic.com--
Lactoferricin Activity PotentMore potent than hLF caldic.comhealthprevent.net--
Potential N-Glycosylation Sites 3 mdpi.com5 mdpi.com1 mdpi.com-

Lactotransferrin is a single polypeptide chain folded into two homologous lobes, the N-lobe and the C-lobe, which are connected by a short alpha-helix. nih.govmdpi.com These lobes themselves are each divided into two domains (N1, N2 and C1, C2). mdpi.com The amino acid sequence homology between lactotransferrins of different mammalian species ranges from 65% to nearly 100%. igbzpan.pl For instance, human and bovine lactotransferrin share about 70% sequence identity. mdpi.com The gene structure is also highly conserved, with the lactotransferrin gene in human, bovine, and murine species containing 17 exons, and the number of amino acids encoded by 15 of these exons is the same. igbzpan.pl

The iron-binding sites within each lobe are highly conserved across species. nih.gov However, the regions responsible for binding to specific cellular receptors and other molecules can vary, leading to functional differences. The loop in the N1 domain that binds to bacterial lipopolysaccharide (LPS) shows some species-specific sequence variations. In humans, this loop is located at residues 28-34, while in bovine lactotransferrin, it corresponds to residues 17-41. cambridge.org

Interactive Table: Amino Acid Sequence Identity of Lactotransferrin Between Mammalian Species

SpeciesBovineBuffaloCamelGoatHorseHumanMacaqueMouseSheepPig
Bovine 100967592726969649274
Buffalo 1007692737069649274
Camel 10076787473677675
Goat 100737170649874
Horse 1007574667472
Human 10089707170
Macaque 100707172
Mouse 1006464
Sheep 10074
Pig 100
(Data sourced from nih.gov)

Comparison of Human, Bovine, Murine, and Porcine this compound

Evolutionary Trajectory of the Transferrin Family and this compound

The evolution of lactotransferrin is intricately linked to the broader history of the transferrin protein family, which has been shaped by gene duplication and subsequent functional specialization.

The transferrin family of proteins originated from a common ancestor with iron-binding capabilities. cdnsciencepub.com A key event in their evolution was an internal gene duplication that occurred over 580 million years ago, leading to a bi-lobed protein structure. cdnsciencepub.com This bi-lobed structure is a hallmark of modern transferrins.

A subsequent gene duplication event, estimated to have occurred less than 125 million years ago, gave rise to a distinct lactotransferrin gene, separating it from the serum transferrin gene. cdnsciencepub.com This duplication allowed lactotransferrin to evolve new functions independent of the primary iron transport role of serum transferrin. cdnsciencepub.com While serum transferrin is crucial for systemic iron homeostasis, lactotransferrin specialized for a role in mucosal immunity, being secreted in fluids like milk, tears, and saliva. cdnsciencepub.com

Following its divergence, the lactotransferrin gene underwent further evolution, gaining potent antimicrobial activities that are independent of its iron-binding capacity. plos.orgnih.gov This functional specialization is evident in the development of cationic domains in the N-lobe, which can directly disrupt microbial membranes. plos.orgnih.gov This dual function of iron sequestration and direct antimicrobial action makes lactotransferrin a versatile component of the innate immune system.

Despite the evolutionary divergence and functional specialization, certain amino acid residues critical for the core functions of lactotransferrin are highly conserved across species. The residues involved in iron and anion binding are particularly well-conserved. nih.gov In each lobe, the iron atom is coordinated by four conserved residues: an aspartic acid, two tyrosines, and a histidine. nih.gov The binding of the synergistic carbonate anion is associated with a conserved arginine and threonine. nih.gov An analysis of numerous transferrin sequences revealed eight completely conserved amino acids essential for iron binding in the lactotransferrin structure: Asp60, Tyr92, Tyr192, His253, Asp395, Tyr433, Tyr526, and His595. nih.gov

While the antimicrobial peptide regions show high variability due to positive selection, certain residues within these regions are also conserved. biorxiv.org For example, conserved tryptophan and cysteine residues in the lactoferricin peptide are important for its interaction with target membranes and for disulfide bond formation, respectively. biorxiv.org

Role of Lactotransferrin H in Pathophysiological Processes Mechanistic and Pre Clinical

Involvement in Inflammatory Responses and Pathogenesis

Lactotransferrin-H (LTF), a natural iron-binding glycoprotein (B1211001), plays a crucial role in modulating inflammatory responses and the development of pathology. nih.govresearchgate.netnih.gov It acts as a sensor of the body's immunological status and functions to control disease states by limiting tissue damage. nih.govfrontiersin.org

This compound demonstrates a significant ability to modulate inflammation-induced pathology through various mechanisms. It can attenuate inflammatory responses by interacting with specific receptors on immune and non-immune cells, contributing to tissue repair and limiting the spread of infectious agents. researchgate.net In preclinical models of tuberculosis, LTF has been shown to modulate granulomatous responses, reducing the size and complexity of granulomas without significantly compromising the initial pro-inflammatory signals necessary for controlling the infection. nih.gov Similarly, in models of endotoxemia, oral administration of bovine LTF (bLTF) has been shown to inhibit carrageenan-induced paw inflammation in rats, an effect associated with a decreased capacity to produce lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6). nih.gov

LTF's anti-inflammatory effects are also linked to its ability to bind to microbial molecules like LPS, thereby preventing their interaction with immune receptors such as CD14 and Toll-like receptor 4 (TLR4). mdpi.comrsc.org This action blocks the activation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory cascade. rsc.orgmdpi.com Furthermore, LTF can reduce oxidative stress by sequestering free iron, which can otherwise catalyze the formation of damaging reactive oxygen species (ROS). nih.govmdpi.com This control over oxidative injury is a key factor in mitigating excessive inflammatory responses. nih.govfrontiersin.org In a mouse model of hyperoxia-induced lung injury, aerosolized bovine LTF was found to suppress oxidative stress and alleviate subsequent fibrosis. nih.gov

This compound plays a pivotal role in the activation and differentiation of immune cells, thereby influencing the course of various diseases. mdpi.com It can promote the maturation of T-helper cell precursors (TH0 cells) and accelerate the differentiation of immature B cells into effective antigen-presenting cells. nih.govfrontiersin.org This modulatory activity on the adaptive immune system is crucial for developing a full-fledged host immune response. nih.govfrontiersin.org

LTF's interaction with immune cells can have both pro-inflammatory and anti-inflammatory outcomes depending on the context. nih.gov It can activate macrophages to release pro-inflammatory molecules and enhance their phagocytic activity. mdpi.com Conversely, it can also limit the immune system's response to prevent cell damage in cases of infection and non-infectious disorders like arthritis. mdpi.com For instance, in allergic rhinitis, LTF helps by regulating the balance between Th1 and Th2 cells, promoting the Th1 response while inhibiting the Th2 response. mdpi.com In colitis models, LTF has been shown to reduce the infiltration of CD4+ T cells and decrease inflammatory mediators. mdpi.comspandidos-publications.com

The immunomodulatory function of LTF is often mediated through its interaction with specific cell surface receptors on immune cells. mdpi.com This binding can activate signaling pathways that lead to a controlled anti-inflammatory reaction and modulate the synthesis of cytokines. mdpi.com For example, it can decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1α, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10. mdpi.com

Modulation of Inflammation-Induced Pathology by this compound

Contribution to Disease Progression in Pre-clinical Models

Pre-clinical studies have provided significant insights into the anticancer mechanisms of this compound. oup.com Downregulation or silencing of the LTF gene has been associated with an increase in malignant tumors, while its restoration can block cancer cell proliferation. oup.com Exogenous treatment with LTF has been shown to inhibit tumor growth both in vitro and in vivo. oup.com

Cell Cycle Arrest: LTF can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. ppm.edu.pl In a human breast cancer cell line (MDA-MB-231), human LTF (hLf) was found to cause cell cycle arrest at the G1 to S transition phase. nih.gov This was associated with a significant decrease in the levels and activity of cyclin-dependent kinases Cdk2 and Cdk4. nih.gov Furthermore, bovine LTF (bLF) has been shown to induce G1-S phase arrest in breast cancer cells by regulating proteins such as Akt, p21, and cyclin D1. ppm.edu.pl Recombinant human LTF (rhLf) has also been observed to induce cell cycle arrest in the S phase in triple-negative breast cancer cells and in the G2/M phase in acute lymphoblastic leukemia cells. nih.govresearchgate.net

Apoptosis Induction: LTF is capable of inducing apoptosis, or programmed cell death, in various cancer cells. ppm.edu.plresearchgate.net Bovine LF has demonstrated a cytotoxic effect on fibrosarcoma, melanoma, and colon cancer cells. ppm.edu.pl It can trigger the extrinsic apoptosis pathway by up-regulating the Fas death receptor and activating caspases-3 and -8 in colon tumor cells. ppm.edu.plnih.gov In stomach cancer cells, bLF induces apoptosis by down-regulating Akt signaling. nih.govspandidos-publications.com Recombinant hLf has been shown to induce apoptosis-related morphological changes, such as membrane blebbing and chromatin condensation, in breast cancer and acute lymphoblastic leukemia cells. nih.govresearchgate.netnih.gov

Signaling Pathway Modulation: LTF exerts its anticancer effects by modulating various signaling pathways. It has been found to suppress the AKT signaling pathway, which is crucial for tumor cell survival and proliferation, through multiple mechanisms in nasopharyngeal carcinoma. nih.gov LTF can inhibit the expression of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and also block the interaction between keratin (B1170402) 18 and 14-3-3 proteins, both of which lead to the downregulation of AKT activation. nih.gov In colon cancer cells, LTF has been shown to downregulate the levels of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as key downstream signaling molecules like p-PI3K, p-AKT, and p-ERK1/2. ceon.rs Furthermore, LTF can interfere with the proliferation of nasopharyngeal carcinoma cells by modulating the MAPK signaling cascade. ceon.rs

Cancer TypeThis compound EffectMechanismReference
Breast CancerCell Cycle Arrest (G1/S phase)Decreased Cdk2 and Cdk4 activity; Regulation of Akt, p21, cyclin D1. ppm.edu.plnih.gov
Acute Lymphoblastic LeukemiaCell Cycle Arrest (G2/M phase), ApoptosisInduction of apoptosis-associated morphological changes. nih.gov
Colon CancerApoptosisUpregulation of Fas death receptor; Activation of caspases-3 and -8. ppm.edu.plnih.gov
Stomach CancerApoptosisDownregulation of Akt signaling. nih.govspandidos-publications.com
Nasopharyngeal CarcinomaInhibition of TumorigenesisSuppression of AKT signaling via MAPK/c-Jun pathway and K18-14-3-3 complex disruption; Modulation of MAPK signaling. nih.govceon.rs
Clear Cell Renal Cell CarcinomaSuppression of Migration and MetastasisInhibition of Epithelial-to-Mesenchymal Transition (EMT) via interaction with LRP1. mdpi.com

This compound has demonstrated anti-fibrotic properties in preclinical models of organ fibrosis. bsmiab.org Its protective effects are often linked to its anti-inflammatory and antioxidant activities. mdpi.com

Regarding liver fibrosis , studies have shown that LTF can prevent hepatic injury and fibrosis. mdpi.com In a rat model of non-alcoholic steatohepatitis (NASH), LTF treatment decreased the activation of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. mdpi.com The mechanism appears to involve the inhibition of the NF-κB and TGF-β1 signaling pathways. mdpi.com

In the context of pulmonary fibrosis , aerosolized bovine LTF has been shown to protect against lung injury and fibrosis induced by hyperoxia in a mouse model. nih.govkjpp.net This effect was associated with the suppression of oxidative stress. nih.gov

OrganFibrotic ProcessMechanism of this compoundReference
KidneyRenal FibrosisInduces autophagy (via AMPK activation, Akt/mTOR inhibition); Inhibits apoptosis and oxidative stress; Suppresses pro-fibrotic factors (CTGF, PAI-1). nih.govindianjnephrol.orgnih.gov
LiverLiver FibrosisInhibits NF-κB and TGF-β1 signaling; Decreases activation of hepatic stellate cells. mdpi.com
LungPulmonary FibrosisSuppresses oxidative stress. nih.gov

This compound is a key component of the innate immune system with potent antimicrobial activity against a broad range of pathogens, including viruses and bacteria. mdpi.comacademie-sciences.frmdpi.com

Antiviral Mechanisms: LTF combats viral infections primarily by interfering with the early stages of viral entry into host cells. mdpi.comjpnim.com Its cationic nature allows it to bind to negatively charged molecules on the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs), which many viruses use as initial attachment sites. nih.govjpnim.com By binding to these receptors, LTF can prevent the virus from anchoring to and entering the host cell. nih.govmdpi.comjpnim.com It can also bind directly to viral particles, further hindering their ability to infect cells. nih.govmdpi.com Additionally, LTF can stimulate the host's immune response by triggering the expression of antiviral cytokines like interferons, which inhibit viral replication inside the cell. rsc.orgmdpi.com

Antibacterial Mechanisms: The antibacterial action of LTF is multifaceted. cabidigitallibrary.orgexplorationpub.com One of its primary mechanisms is iron sequestration. academie-sciences.frnih.gov By binding to iron with high affinity, LTF deprives bacteria of this essential nutrient, thereby inhibiting their growth (bacteriostatic effect). explorationpub.comresearchgate.net

Beyond iron chelation, LTF possesses direct bactericidal activity. explorationpub.com It can interact with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharides (LPS), causing membrane disruption and increased permeability, which leads to cell death. explorationpub.comnih.gov In Gram-positive bacteria, it can interact with lipoteichoic and teichoic acids, similarly compromising membrane integrity. explorationpub.comnih.gov Furthermore, the N-terminal region of LTF has been reported to have a serine protease-like activity that can degrade bacterial virulence factors. cabidigitallibrary.org

This compound in Iron Metabolism Disorders and Associated Pathologies

This compound, also known as human lactoferrin (hLf), is a crucial glycoprotein in the regulation of iron homeostasis. mdpi.com Disruptions in the delicate balance of iron can lead to significant pathological conditions, including iron overload in tissues and iron deficiency in the blood. cdnsciencepub.com this compound emerges as a key modulator in these disorders, acting through various mechanisms to restore balance. researchgate.net Its role is particularly significant in pathologies where iron dysregulation is a contributing factor, such as anemia of inflammation, certain infections, and neurodegenerative diseases. cdnsciencepub.comresearchgate.net

The primary mechanism by which this compound influences iron metabolism is through its high affinity for iron, allowing it to sequester free iron. This action is critical in preventing the iron-driven formation of toxic reactive oxygen species (ROS) through the Fenton reaction, thereby minimizing oxidative damage. mdpi.com In states of inflammation, which often lead to anemia of chronic disease, this compound plays a multifaceted role. High iron levels can induce the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), which in turn stimulates the production of hepcidin (B1576463). cdnsciencepub.com Hepcidin, the principal iron-regulatory hormone, promotes the degradation of the iron exporter protein ferroportin, leading to cellular iron retention and decreased iron availability in the blood. biochemia-medica.com this compound can counteract this by decreasing IL-6 levels, which subsequently reduces hepcidin synthesis and increases the presence of ferroportin, thus improving iron efflux from cells into the circulation. cdnsciencepub.com

In conditions of iron overload, which can be a risk factor for pathologies like Alzheimer's disease and microbial infections, this compound's ability to chelate iron is protective. cdnsciencepub.comresearchgate.net By binding and storing iron, it limits its availability for harmful processes. researchgate.net Conversely, in iron deficiency anemia, orally administered lactoferrin has been shown to normalize iron homeostasis, not just by facilitating absorption but also by mitigating the inflammatory processes that cause functional iron deficiency. researchgate.netresearchgate.net

The table below summarizes the mechanistic effects of this compound on key molecules involved in iron metabolism and the associated pathological consequences.

Target Molecule/Process Effect of this compound Pathophysiological Relevance
Free Iron Sequesters/chelates excess iron. mdpi.comresearchgate.netReduces oxidative stress from the Fenton reaction; limits iron availability to pathogens. mdpi.comresearchgate.net
Interleukin-6 (IL-6) Decreases expression. cdnsciencepub.comReduces the primary inflammatory signal for hepcidin production. cdnsciencepub.com
Hepcidin Diminishes synthesis (indirectly, via IL-6 reduction). cdnsciencepub.comPrevents the internalization and degradation of ferroportin, counteracting iron retention in cells. cdnsciencepub.combiochemia-medica.com
Ferroportin (Fpn) Increases synthesis/stability (indirectly). cdnsciencepub.comPromotes iron efflux from enterocytes and macrophages into the bloodstream, improving systemic iron availability. cdnsciencepub.combiochemia-medica.com

Conceptual Role of this compound in Neurological Disorders and Inflammatory Bowel Disease (Mechanistic)

This compound is increasingly recognized for its potential therapeutic role in neurological disorders and Inflammatory Bowel Disease (IBD), primarily due to its anti-inflammatory, antioxidant, and immune-modulating properties. nih.govfrontiersin.org It is considered a potential biomarker for neurological disorders and IBD. nih.gov

Neurological Disorders

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where iron accumulation and oxidative stress are contributing factors, this compound exhibits several protective mechanisms. researchgate.netbsmiab.org Its expression has been noted to be elevated in specific brain regions affected by these diseases, suggesting a natural defense response. bsmiab.org this compound can cross the blood-brain barrier, particularly during inflammation, allowing it to act directly within the central nervous system. bsmiab.org

Mechanistically, its neuroprotective effects include:

Anti-inflammatory Action : It can significantly reduce the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 in inflamed tissues. nih.gov

Antioxidant Activity : By binding free iron, this compound inhibits the Fenton reaction, a major source of toxic reactive oxygen species (ROS) that lead to neuronal damage. nih.gov It also increases the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov

Receptor-Mediated Effects : Increased expression of the Lactoferrin receptor (LfR) in the brains of patients with neurodegenerative diseases suggests a significant role for this compound in the pathogenesis and potential prevention of these conditions. nih.gov

Modulation of Key Proteins : It has been shown to stabilize Hypoxia-inducible factor-1α (HIF-1α), which can be protective against neuronal cell death. nih.gov

Mechanism in Neurological Disorders Specific Action of this compound Therapeutic Implication
Anti-inflammatory Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govMitigates chronic neuroinflammation associated with neurodegeneration.
Antioxidant Inhibits iron-mediated ROS generation (Fenton reaction); increases SOD. nih.govProtects neurons from oxidative stress and subsequent cell death.
Receptor Interaction Binds to upregulated Lactoferrin receptors (LfR) on brain cells. nih.govMay influence cellular pathways involved in disease progression. nih.gov
Protein Stabilization Stabilizes Hypoxia-inducible factor-1α (HIF-1α). nih.govMay prevent neuronal cell death in pathological conditions. nih.gov

Inflammatory Bowel Disease (IBD)

This compound plays a significant role in maintaining intestinal mucosal homeostasis, and its dysfunction is implicated in IBD. frontiersin.org Its protective mechanisms are targeted toward the key drivers of IBD pathogenesis: breakdown of the epithelial barrier, dysregulated immune responses, and gut microbiota imbalance. frontiersin.org

The key mechanistic roles of this compound in IBD include:

Epithelial Barrier Protection : It helps maintain the integrity of the intestinal barrier. In vitro studies have shown that it can enhance the abundance of the tight junction protein Claudin-1 and inhibit the myosin light chain kinase (MLCK) protein, which is involved in increasing intestinal permeability. frontiersin.org

Anti-inflammatory Effects : It directly modulates immune cell function and reduces inflammation in the gut. frontiersin.orgmdpi.com It can decrease the production of pro-inflammatory cytokines such as TNF-α. frontiersin.org

Modulation of Gut Microbiota : this compound possesses broad-spectrum bacteriostatic properties against a range of pathogenic bacteria, which can help rebalance (B12800153) the gut microbiota, a key factor in the development and maintenance of IBD. frontiersin.org

Mechanism in IBD Specific Action of this compound Therapeutic Implication
Intestinal Barrier Integrity Enhances Claudin-1 protein; inhibits Myosin Light Chain Kinase (MLCK). frontiersin.orgReduces intestinal permeability ("leaky gut"), preventing translocation of harmful substances.
Anti-inflammatory Modulates immune cell function; reduces TNF-α production. frontiersin.orgAlleviates mucosal inflammation characteristic of IBD.
Antimicrobial Exerts bacteriostatic effects against pathogenic bacteria. frontiersin.orgHelps to correct dysbiosis and control inflammation driven by microbes.

Advanced Research and Future Directions for Lactotransferrin H

Emerging Research Areas in Lactotransferrin-H Biology

While the antimicrobial nature of this compound is its most characterized feature, ongoing research is broadening our understanding of its diverse biological roles. Emerging areas of investigation include its immunomodulatory, anti-inflammatory, and anti-cancer activities. mdpi.comuminho.pt

Key emerging research areas include:

Immunomodulation: Beyond its direct antimicrobial action, this compound is being investigated for its ability to modulate the host's immune response. It can influence cytokine production and interact with immune cells, suggesting a more complex role in orchestrating host defense. respiratory-therapy.comacs.org Research is exploring how it can shift immune responses, for instance from a Th2 (allergic) to a Th1 (cell-mediated immunity) profile, which has implications for treating allergic diseases like asthma. respiratory-therapy.com

Anti-inflammatory Properties: The peptide's ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key area of interest. This interaction can neutralize the pro-inflammatory effects of LPS, highlighting its potential as an anti-inflammatory agent in sepsis and other inflammatory conditions. acs.orgtinylives.org.uk

Cancer Therapy: Preliminary studies have indicated that this compound and its derivatives may possess anti-cancer properties. uminho.pt This includes inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. The selectivity of some derivatives for cancer cells over normal cells makes this a particularly promising avenue of research. uminho.pt

Antiviral Applications: The antiviral activity of this compound is another significant research frontier. Studies have shown its potential to inhibit a range of viruses by interfering with viral entry into host cells. nih.gov

Wound Healing and Tissue Regeneration: The potential of lactoferrin and its derivatives in promoting tissue regeneration is an emerging field. This includes applications in bone and cartilage repair, as well as skin and mucosal healing. researchgate.net

Drug Delivery Systems: The unique structural properties of lactoferrin, such as its ability to self-assemble into nanoparticles, are being explored for the development of targeted drug delivery systems. acs.org This could enhance the efficacy and reduce the side effects of various therapeutic agents.

Unresolved Mechanistic Questions and Knowledge Gaps in this compound Research

Despite the progress made, several fundamental questions about the mechanisms of action of this compound remain unanswered. Addressing these knowledge gaps is crucial for the rational design of therapeutic applications.

Key Unresolved Questions:

Research QuestionDescriptionRelevant Findings/Gaps
Detailed Mechanism of Membrane Interaction While it is known that this compound disrupts microbial membranes, the precise molecular interactions and the exact structural changes induced in the membrane are not fully understood. cambridge.orgIt is established that the peptide causes a loss of membrane potential and integrity. cambridge.org However, the specific lipid and protein targets on the membrane and the kinetics of pore formation require further investigation.
Intracellular Targets and Activities Some studies suggest that this compound may translocate into the cytoplasm of microbial cells and interact with intracellular targets, such as DNA. The full extent and significance of these intracellular activities are yet to be determined. nih.govEvidence for translocation exists for the bovine counterpart, lactoferricin (B1576259) B, but more research is needed for this compound. nih.gov
Modulation of Host Cell Signaling The mechanisms by which this compound modulates host immune and inflammatory responses are complex and not completely elucidated. Identifying the specific host cell receptors and signaling pathways involved is a key research goal. mdpi.comtinylives.org.ukInteractions with receptors like TLR2 and TLR4 have been implicated, but the downstream signaling cascades are an active area of investigation. mdpi.com
Structure-Function Relationship The exact correlation between the three-dimensional structure of this compound and its various biological activities is still being explored. Understanding how specific amino acid residues contribute to its functions is critical for designing more potent and specific variants. cambridge.orgnih.govThe helical nature of a specific region of the peptide has been shown to be important for its antibacterial activity. cambridge.org
In Vivo Efficacy and Bioavailability While in vitro studies have demonstrated potent activity, more research is needed to understand the stability, bioavailability, and efficacy of this compound in complex in vivo environments. researchgate.netThe proteolytic degradation of the peptide in the digestive tract is a challenge for oral administration that needs to be addressed. mdpi.com

Methodological Advancements and Novel Technologies in this compound Studies

The study of this compound is benefiting from a range of advanced technologies that are providing unprecedented insights into its structure and function.

High-Resolution Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are being used to determine the three-dimensional structure of this compound and its variants in different environments. nih.gov This information is crucial for understanding its mechanism of action and for rational drug design.

Advanced Chromatography and Mass Spectrometry: Methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are essential for the purification, identification, and quantification of this compound and its derivatives from complex biological samples. mdpi.comresearchgate.net

Nanotechnology: The use of nanotechnology, such as the development of nanohybrids using clay minerals or the self-assembly of lactoferrin into nanoparticles, is opening up new possibilities for drug delivery and biomaterial applications. acs.orgresearchgate.net

Computational Modeling: In silico approaches, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, are being used to predict the behavior of this compound and to design novel peptide variants with enhanced activities. researchgate.net

Flow Cytometry: This technique is instrumental in studying the effects of this compound on bacterial and eukaryotic cells, allowing for the real-time monitoring of changes in membrane potential, membrane integrity, and cell viability. cambridge.org

Potential for Engineered this compound Variants and Derivatives in Research

The ability to synthesize and modify peptides has led to the development of numerous engineered variants and derivatives of this compound. This research aims to enhance its natural properties, such as antimicrobial potency and specificity, and to reduce potential toxicity.

Examples of Engineered Variants and Their Research Applications:

Variant/Derivative TypeModification StrategyResearch Goal
Truncated Peptides Synthesizing shorter fragments of the full-length Lactoferricin-H. ceon.rsTo identify the minimal active sequence responsible for its antimicrobial activity and to create smaller, potentially more stable and cost-effective peptides.
Amino Acid Substitution Replacing specific amino acids within the peptide sequence. researchgate.netcdnsciencepub.comTo improve antimicrobial potency, alter specificity, increase stability, and reduce hemolytic activity. For example, substituting proline to disrupt helicity was shown to reduce antibacterial activity. cambridge.org
Symmetrical Peptides Creating peptides with symmetrical amino acid sequences based on active regions of lactoferricin. researchgate.netTo enhance antibacterial activity by optimizing properties like cationicity and amphipathicity.
Fusion Proteins Fusing this compound or the entire lactotransferrin molecule to other proteins, such as the Fc domain of antibodies (FcLTF). nih.govTo increase the in vivo half-life and improve the pharmacokinetic properties of the peptide for therapeutic applications.
Peptide-Nanoparticle Conjugates Attaching this compound to nanoparticles. researchgate.netTo develop novel drug delivery systems and biomaterials with enhanced antimicrobial and regenerative properties.

Conceptual Frameworks for this compound as a Research Target in Disease Models (Pre-clinical)

The diverse biological activities of this compound make it a promising research target in a variety of pre-clinical disease models. The overarching conceptual framework is to leverage its natural defense mechanisms for therapeutic benefit.

Pre-clinical Disease Models and the Role of this compound:

Disease ModelConceptual Framework for this compoundKey Research Findings/Potential
Infectious Diseases (Bacterial, Fungal, Viral) Direct antimicrobial action through membrane disruption and potential immunomodulation to enhance host clearance of pathogens. mdpi.comfrontiersin.orgStudies in models of gastritis (Helicobacter pylori) and pneumonia have shown protective effects. mdpi.com Its broad-spectrum activity is a key advantage.
Inflammatory Conditions (e.g., Sepsis, Inflammatory Bowel Disease) Neutralization of pro-inflammatory triggers like LPS and modulation of cytokine responses to dampen excessive inflammation. acs.orgtinylives.org.ukThe ability to bind LPS and reduce pro-inflammatory cytokine production is a central concept being explored.
Cancer Selective cytotoxicity towards cancer cells through membrane disruption and induction of apoptosis, as well as immunomodulatory effects to enhance anti-tumor immunity. uminho.ptceon.rsPre-clinical studies with lactoferrin and its derivatives have shown inhibition of tumor growth and metastasis. ceon.rs
Allergic Diseases (e.g., Asthma) Shifting the immune response from a pro-allergic Th2 profile to a protective Th1 profile. respiratory-therapy.comPre-clinical studies in animal models of asthma have shown that lactoferrin can reduce airway inflammation. respiratory-therapy.com
Metabolic Bone Diseases (e.g., Osteomyelitis) Direct antimicrobial effect against bone pathogens and potential to modulate bone cell activity to promote bone remodeling and repair. frontiersin.orgA human lactoferrin-derived peptide has shown efficacy in a rabbit model of osteomyelitis. frontiersin.org
Neurological Disorders (e.g., Intracerebral Hemorrhage) Neuroprotection by neutralizing toxic products from red blood cell lysis, reducing inflammation, and promoting phagocytosis of cellular debris. nih.govAn optimized, engineered form of lactoferrin (FcLTF) has shown significant neuroprotective effects in animal models of intracerebral hemorrhage. nih.gov

Q & A

Basic Research Questions

Q. What are the primary biological roles of Lactotransferrin-H in human immune response, and how can these be experimentally validated?

  • Methodological Answer : To validate LTF-H’s roles, researchers should employ a combination of in vitro binding assays (e.g., ELISA for iron-binding capacity ) and in vivo models (e.g., infection challenges in transgenic mice). Include controls for iron saturation levels, as these influence antimicrobial activity. For immune modulation studies, measure cytokine profiles (e.g., IL-6, TNF-α) using multiplex platforms like MILLIPLEX® assays , ensuring statistical validation of sample sizes and replicates .

Q. Which techniques are most reliable for detecting this compound in complex biological matrices (e.g., serum, mucosal secretions)?

  • Methodological Answer :

Technique Application Validation Steps
Western BlotSpecificity for LTF-H isoformsUse anti-LTF-H monoclonal antibodies; validate with knockout samples .
LC-MS/MSQuantitative analysis in low-abundance samplesSpike-in isotopically labeled LTF-H for internal calibration .
ImmunohistochemistryTissue localizationOptimize epitope retrieval protocols to avoid cross-reactivity with homologous proteins .

Advanced Research Questions

Q. How should researchers design experiments to investigate LTF-H’s interaction with microbial pathogens under varying physiological conditions (e.g., pH, iron availability)?

  • Methodological Answer : Utilize chemostat cultures to simulate dynamic iron/pH conditions. Measure bacterial growth kinetics and LTF-H binding affinity via surface plasmon resonance (SPR). Include dose-response curves and statistical modeling (e.g., nonlinear regression) to assess inhibition thresholds . For transcriptomic insights, pair with RNA-seq to identify pathogen pathways disrupted by LTF-H .

Q. How can contradictory data on LTF-H’s pro-/anti-inflammatory effects be resolved in mechanistic studies?

  • Methodological Answer : Contradictions often arise from context-dependent roles (e.g., tissue specificity, disease stage). Perform meta-analyses of published datasets, stratifying by variables like disease model (acute vs. chronic) or immune cell type. Use Bayesian statistics to quantify uncertainty . Validate hypotheses using CRISPR-edited cell lines to isolate LTF-H signaling pathways .

Q. What statistical approaches are optimal for analyzing LTF-H’s dose-dependent effects in preclinical studies?

  • Methodological Answer : For continuous outcomes (e.g., bacterial load reduction), apply mixed-effects models to account for inter-animal variability. For binary outcomes (e.g., survival), use Kaplan-Meier analysis with Cox proportional hazards. Report effect sizes (e.g., Cohen’s d) and pre-register analysis plans to avoid p-hacking .

Q. What are the key considerations for ensuring reproducibility in LTF-H purification and functional assays?

  • Methodological Answer :

  • Purification : Document buffer composition (e.g., Tris vs. phosphate buffers alter stability) and protease inhibitors .
  • Functional Assays : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar standards for metadata . Share raw data via repositories like Zenodo with FAIR principles .
  • Replication : Use independent labs for cross-validation, as in the NIH Rigor and Reproducibility guidelines .

Q. How can researchers compare LTF-H’s functional conservation across species (e.g., murine vs. human lactotransferrin)?

  • Methodological Answer : Perform phylogenetic analysis of LTF sequences to identify conserved domains. Use homology modeling (e.g., SWISS-MODEL) to predict structural differences impacting function. Validate with cross-species activity assays (e.g., human LTF-H in bovine infection models) and report discrepancies in binding kinetics .

Guidance for Reporting and Peer Review

  • Data Transparency : Provide raw electrophoresis gels, mass spectra, and statistical code in supplementary materials. Use platforms like GitHub for version control .
  • Ethical Compliance : For human studies, detail participant selection criteria and IRB approvals per CONSORT-EHEALTH guidelines .
  • Translation of Non-English Data : If citing non-English studies, include certified translations and annotate methodological adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.